Product packaging for (Iodomethyl)cyclobutane(Cat. No.:CAS No. 16408-62-1)

(Iodomethyl)cyclobutane

Cat. No.: B096553
CAS No.: 16408-62-1
M. Wt: 196.03 g/mol
InChI Key: FHHQLLOJOKZLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Iodomethyl)cyclobutane is a specialized cyclobutane derivative that serves as a versatile alkylating agent and key synthetic intermediate in advanced organic synthesis and medicinal chemistry research. The cyclobutyl ring is characterized by a unique puckered conformation and longer C-C bond lengths compared to larger cycloalkanes, which imparts distinct stereoelectronic properties to its derivatives . This reagent is primarily utilized to introduce the cyclobutylmethyl moiety, a valuable structural motif for inducing conformational restriction in bioactive molecules . In drug discovery, the cyclobutane ring is increasingly employed to replace more traditional functional groups; for instance, it can prevent cis/trans-isomerization by replacing an alkene, act as an aryl bioisostere to reduce planarity, or serve to fill hydrophobic pockets in enzyme binding sites . The ring itself can be strategically substituted to direct key pharmacophore groups into optimal spatial orientations for target engagement, thereby enhancing binding affinity and selectivity . Furthermore, incorporation of saturated ring systems like cyclobutane is a established strategy to improve the metabolic stability and aqueous solubility of lead compounds . As such, this compound is a critical building block for researchers constructing complex molecular architectures, particularly in the development of potential therapeutic agents for applications in oncology and other disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9I B096553 (Iodomethyl)cyclobutane CAS No. 16408-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQLLOJOKZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376700
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-62-1
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Iodomethyl)cyclobutane from Cyclobutanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (iodomethyl)cyclobutane from cyclobutanemethanol, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic methodologies: the direct, one-pot Appel reaction and a two-step sequence involving tosylation followed by the Finkelstein reaction. This guide is intended to equip researchers with the necessary information to select the most suitable method for their application and to execute the synthesis successfully.

Executive Summary

The conversion of cyclobutanemethanol to this compound is a key transformation for introducing a reactive iodomethyl moiety onto a cyclobutane scaffold. This functional group can then be readily used in a variety of subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions, to generate diverse molecular architectures. This guide presents detailed experimental protocols, quantitative data, and mechanistic insights for the two most common and effective synthetic routes.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from cyclobutanemethanol are presented:

  • Method 1: The Appel Reaction. This is a one-pot reaction that directly converts the primary alcohol to the corresponding alkyl iodide using triphenylphosphine and iodine, typically in the presence of a base like imidazole. It is a widely used and generally high-yielding reaction.

  • Method 2: Two-Step Tosylation and Finkelstein Reaction. This method involves the initial conversion of the alcohol to a tosylate ester, which is an excellent leaving group. The tosylate is then displaced by iodide in a classic S(_N)2 reaction, known as the Finkelstein reaction.

The choice between these methods will depend on factors such as the desired purity of the product, the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic methods.

Table 1: Reagents and Conditions for the Appel Reaction

Reagent/ParameterMolar Ratio (relative to Cyclobutanemethanol)Notes
Triphenylphosphine (PPh(_3))1.5
Iodine (I(_2))1.5
Imidazole3.0Acts as a base and catalyst
SolventDichloromethane (DCM)Anhydrous conditions recommended
Temperature0 °C to Room Temperature
Reaction Time~16 hoursReaction progress should be monitored by TLC

Table 2: Reagents and Conditions for the Two-Step Tosylation-Finkelstein Reaction

StepReagent/ParameterMolar Ratio (relative to Substrate)SolventTemperatureReaction Time
1. Tosylation p-Toluenesulfonyl chloride (TsCl)1.2Dichloromethane (DCM)0 °C to Room Temperature~4-6 hours
Pyridine or Triethylamine1.5
2. Finkelstein Reaction Sodium Iodide (NaI)Excess (e.g., 3.0)AcetoneReflux~12-24 hours

Experimental Protocols

Method 1: Appel Reaction for the Synthesis of this compound

This protocol is adapted from a general and reliable procedure for the iodination of primary alcohols.

Materials:

  • Cyclobutanemethanol

  • Triphenylphosphine (PPh(_3))

  • Iodine (I(_2))

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine (1.5 eq.) to the stirred solution. The mixture will turn dark brown.

  • Add imidazole (3.0 eq.) in one portion. The mixture should become a clear, yellow solution.

  • After stirring for 10-15 minutes at 0 °C, add a solution of cyclobutanemethanol (1.0 eq.) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Method 2: Two-Step Synthesis of this compound via Tosylation and Finkelstein Reaction

Step 1: Synthesis of Cyclobutylmethyl Tosylate

Materials:

  • Cyclobutanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Cold dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve cyclobutanemethanol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add pyridine or triethylamine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion.

  • Quench the reaction with cold water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield crude cyclobutylmethyl tosylate, which can often be used in the next step without further purification.

Step 2: Finkelstein Reaction to Yield this compound

Materials:

  • Crude Cyclobutylmethyl Tosylate

  • Sodium Iodide (NaI)

  • Acetone

  • Water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Dissolve the crude cyclobutylmethyl tosylate (1.0 eq.) in acetone in a round-bottom flask.

  • Add sodium iodide (3.0 eq.) and heat the mixture to reflux.

  • Maintain the reflux for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or flash column chromatography.

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Appel_Reaction cluster_legend Appel Reaction Mechanism Cyclobutanemethanol Cyclobutanemethanol [(Cyclobutylmethoxy)triphenylphosphonium iodide] [(Cyclobutylmethoxy)triphenylphosphonium iodide] Cyclobutanemethanol->[(Cyclobutylmethoxy)triphenylphosphonium iodide] PPh3, I2, Imidazole DCM This compound This compound [(Cyclobutylmethoxy)triphenylphosphonium iodide]->this compound SN2 displacement key Key Intermediate

Caption: The Appel reaction pathway for this compound synthesis.

Tosylation_Finkelstein_Reaction cluster_legend Tosylation-Finkelstein Reaction Pathway Cyclobutanemethanol Cyclobutanemethanol Cyclobutylmethyl Tosylate Cyclobutylmethyl Tosylate Cyclobutanemethanol->Cyclobutylmethyl Tosylate TsCl, Pyridine DCM This compound This compound Cyclobutylmethyl Tosylate->this compound NaI, Acetone (Finkelstein Reaction) key Intermediate

Caption: The Tosylation-Finkelstein reaction pathway.

Experimental Workflow

The logical flow of the experimental procedures is depicted below.

Experimental_Workflow cluster_appel Method 1: Appel Reaction cluster_tosyl_finkelstein Method 2: Tosylation-Finkelstein start Start: Cyclobutanemethanol appel_reaction Reaction with PPh3, I2, Imidazole start->appel_reaction tosylation_reaction Tosylation with TsCl start->tosylation_reaction end_product Purified this compound appel_workup Quenching and Extraction appel_reaction->appel_workup appel_purification Column Chromatography appel_workup->appel_purification appel_purification->end_product tosylation_workup Workup to get Tosylate tosylation_reaction->tosylation_workup finkelstein_reaction Reaction with NaI tosylation_workup->finkelstein_reaction finkelstein_workup Workup and Extraction finkelstein_reaction->finkelstein_workup finkelstein_purification Distillation or Chromatography finkelstein_workup->finkelstein_purification finkelstein_purification->end_product

Caption: Comparative experimental workflow for the two synthetic methods.

Spectroscopic Analysis of (Iodomethyl)cyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)cyclobutane, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while some data is derived from predictive models and analysis of similar compounds, it provides a robust foundation for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclobutane ring and the iodomethyl group. The chemical shifts are influenced by the electronegativity of the iodine atom and the ring strain of the cyclobutane moiety.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂I~3.2Doublet2H
-CH- (ring)~2.5Multiplet1H
-CH₂- (ring, adjacent to CH)~2.0 - 2.2Multiplet4H
-CH₂- (ring, opposite to CH)~1.8 - 1.9Multiplet2H

¹³C NMR (Carbon NMR) Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon attached to the iodine atom is expected to be significantly shifted downfield. The predicted chemical shifts are listed below.[1][2]

CarbonPredicted Chemical Shift (ppm)
-CH₂I~10
-CH- (ring)~35
-CH₂- (ring)~25
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups and their expected vibrational frequencies are detailed below.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
C-H (alkane)2850 - 3000StrongStretching
CH₂1440 - 1480MediumBending (Scissoring)
C-I500 - 600Medium-StrongStretching
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation patterns. The monoisotopic mass of this compound is 195.97490 Da.[3]

m/zIonNotes
196[M]⁺Molecular ion peak
127[I]⁺Iodine cation
69[C₅H₉]⁺Loss of iodine radical
41[C₃H₅]⁺Further fragmentation of the cyclobutylmethyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[4]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[4]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[4]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a liquid sample using an FTIR spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation :

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[5]

  • Background Spectrum Acquisition :

    • With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis :

    • Place a small drop of this compound directly onto the ATR crystal.[5]

    • Ensure the entire crystal surface is covered by the sample.

    • Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[5]

  • Data Processing and Cleaning :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a volatile compound like this compound using GC-MS.

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.

  • Instrument Setup :

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).[6]

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[6]

    • Set the MS parameters, including the ionization mode (typically electron impact at 70 eV), scan range, and scan time.[6]

  • Injection and Analysis :

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[6]

    • The sample is vaporized in the injector and separated based on its components' boiling points and interactions with the capillary column.

    • As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis :

    • The resulting total ion chromatogram (TIC) shows peaks corresponding to different components.

    • The mass spectrum of the peak corresponding to this compound can be analyzed to determine its molecular weight and fragmentation pattern.

    • The spectrum can be compared to a library database (e.g., NIST) for confirmation.[6]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (for NMR) or Dilute (for MS) Sample->Dissolve IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Dissolve->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Analyze Chromatogram & Mass Spectra) MS->ProcessMS Combine Combine Spectroscopic Information ProcessNMR->Combine ProcessIR->Combine ProcessMS->Combine Structure Propose/Confirm Chemical Structure Combine->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic identification of an organic compound.

References

An In-Depth Technical Guide to (Iodomethyl)cyclobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (Iodomethyl)cyclobutane is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its unique structural motif, featuring a strained four-membered ring, offers specific conformational constraints that are of increasing interest in medicinal chemistry and drug design. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications in the development of pharmaceuticals.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong odor. It is classified as a flammable liquid and requires careful handling due to its potential as a skin, eye, and respiratory irritant. It is harmful if swallowed.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₉I[1][2][3]
Molecular Weight 196.03 g/mol [1][2]
Density 1.768 g/cm³[3]
Boiling Point 166.7 °C at 760 mmHg[3]
Flash Point 66.9 °C[3]
Refractive Index 1.564[3]
IUPAC Name iodomethylcyclobutane[1][2]
CAS Number 16408-62-1[1][2]

Solubility: As a haloalkane, this compound is sparingly soluble in water but readily dissolves in a range of organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar to weakly polar nature of this compound allows for favorable intermolecular interactions with organic solvents such as hydrocarbons and chlorinated solvents.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, most notably via nucleophilic substitution reactions.

Synthesis via Finkelstein Reaction

A common and efficient method for the preparation of this compound is the Finkelstein reaction, which involves the conversion of a corresponding alkyl bromide or chloride to an alkyl iodide.[4][5][6] This reaction is typically performed using sodium iodide in acetone, where the precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the desired product.[4][6][7]

Experimental Protocol:

  • Reactants: (Bromomethyl)cyclobutane, Sodium Iodide (NaI), Acetone.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Bromomethyl)cyclobutane in a sufficient volume of dry acetone.

    • Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. A white precipitate of sodium bromide will form.

    • Filter the mixture to remove the precipitated salt.

    • The acetone is removed from the filtrate under reduced pressure.

    • The resulting crude product is then taken up in a suitable organic solvent, such as diethyl ether, and washed with water and brine to remove any remaining water-soluble impurities.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound.

Synthesis via Appel Reaction

Alternatively, this compound can be synthesized from cyclobutanemethanol using the Appel reaction.[8][9] This reaction utilizes triphenylphosphine and iodine to convert the primary alcohol to the corresponding alkyl iodide.[8][10][11]

Experimental Protocol:

  • Reactants: Cyclobutanemethanol, Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole, Dichloromethane (DCM).

  • Procedure:

    • To a solution of cyclobutanemethanol and triphenylphosphine in dichloromethane at 0 °C, add a solution of iodine and imidazole in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • The reaction mixture is then filtered to remove the triphenylphosphine oxide byproduct.

    • The filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation.[12][13][14][15][16] This technique allows for distillation at a lower temperature, thus preventing potential decomposition of the compound.[12][14]

Experimental Protocol:

  • Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, a vacuum adapter, a cold trap, and a vacuum pump.[12] All glassware must be inspected for cracks to prevent implosion under vacuum.[12] A stir bar should be used for smooth boiling.[12]

  • Procedure:

    • The crude this compound is placed in the distillation flask with a stir bar.

    • All joints of the apparatus must be properly greased to ensure a good seal.[12]

    • The system is gradually evacuated to the desired pressure.

    • Once a stable vacuum is achieved, the distillation flask is gently heated.

    • Fractions are collected based on the boiling point at the given pressure. The main fraction containing the purified this compound is collected in a pre-weighed receiving flask.

    • After the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism due to the primary nature of the alkyl halide.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to introduce different functional groups onto the cyclobutane scaffold.

Nucleophilic_Substitution Iodomethylcyclobutane This compound Product Substituted Cyclobutane (Cyclobutylmethyl-Nu) Iodomethylcyclobutane->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Iodide Iodide (I⁻)

Caption: Sₙ2 reaction of this compound.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cyclobutylmethylmagnesium iodide, by reacting it with magnesium metal in an anhydrous ether solvent.[17][18][19][20] This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.[17][19]

Experimental Workflow for Grignard Reagent Formation and Reaction:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Iodomethylcyclobutane This compound Grignard Cyclobutylmethyl- magnesium iodide Iodomethylcyclobutane->Grignard Mg Magnesium (Mg) Mg->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup FinalProduct Final Product (e.g., Alcohol) Workup->FinalProduct

Caption: Formation and reaction of a Grignard reagent.

Applications in Drug Development

The cyclobutane moiety is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[13][14][18] The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[13][14]

While the direct use of this compound in the final structure of a marketed drug is not prominently documented, its utility lies in its role as a key intermediate for introducing the cyclobutylmethyl group. This group is present in some important pharmaceuticals. For instance, the cyclobutylmethyl moiety is a key structural feature in the hepatitis C virus (HCV) protease inhibitor, Boceprevir .[21][22][23][24] The synthesis of such complex molecules often involves the coupling of fragments, and a reactive intermediate like this compound or its corresponding Grignard reagent can be crucial in these synthetic strategies.

General Synthetic Strategy in Drug Development:

Drug_Synthesis_Strategy start Starting Materials intermediate1 This compound Synthesis start->intermediate1 iodomethylcyclobutane This compound intermediate1->iodomethylcyclobutane functionalization Functional Group Interconversion iodomethylcyclobutane->functionalization coupling_fragment Cyclobutylmethyl Fragment functionalization->coupling_fragment coupling Coupling Reaction coupling_fragment->coupling drug_scaffold Drug Scaffold drug_scaffold->coupling final_drug Final Drug Molecule (e.g., containing cyclobutylmethyl moiety) coupling->final_drug

Caption: Role of this compound in drug synthesis.

Conclusion

This compound is a versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its physical and chemical properties, coupled with its reactivity, make it an important building block for the introduction of the cyclobutylmethyl moiety into complex molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working with this compound. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of strained ring systems like that found in this compound is expected to play an increasingly important role.

References

(Iodomethyl)cyclobutane: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16408-62-1 Molecular Formula: C₅H₉I

This technical guide provides an in-depth overview of (Iodomethyl)cyclobutane, a key intermediate in organic synthesis, particularly for the introduction of the cyclobutane moiety in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, properties, and reactivity, supported by experimental protocols and data.

Physicochemical Properties

PropertyValueReference
CAS Number 16408-62-1[]
Molecular Formula C₅H₉I[]
Molecular Weight 196.03 g/mol []
Density 1.768 g/cm³[]
SMILES C1CC(C1)CI[]
InChI Key FHHQLLOJOKZLST-UHFFFAOYSA-N[]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Finkelstein reaction.[2][3][4] This reaction involves the conversion of a more readily available (halomethyl)cyclobutane, such as (chloromethyl)cyclobutane or (bromomethyl)cyclobutane, to the desired iodo-derivative using an iodide salt.

General Synthetic Workflow

Finkelstein_Reaction Starting_Material (Bromomethyl)cyclobutane or (Chloromethyl)cyclobutane Reaction Finkelstein Reaction (SN2 Mechanism) Starting_Material->Reaction Reagents Sodium Iodide (NaI) in Acetone Reagents->Reaction Product This compound Byproduct Sodium Bromide (NaBr) or Sodium Chloride (NaCl) (Precipitate) Reaction->Product Reaction->Byproduct Nucleophilic_Substitution Iodomethylcyclobutane This compound Reaction SN2 Reaction Iodomethylcyclobutane->Reaction Nucleophile Nucleophile (Nu⁻) e.g., R-NH₂, R-SH, N₃⁻, CN⁻ Nucleophile->Reaction Product Cyclobutylmethyl-Nu Leaving_Group Iodide (I⁻) Reaction->Product Reaction->Leaving_Group

References

Reactivity of the Carbon-Iodine Bond in (Iodomethyl)cyclobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Iodomethyl)cyclobutane is a reactive building block in organic synthesis, characterized by the labile carbon-iodine bond and the inherent ring strain of the cyclobutane moiety. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on nucleophilic substitution, elimination, and radical reactions. This document summarizes the key mechanistic pathways, provides illustrative experimental protocols based on analogous systems, and presents the expected reactivity trends. The unique structural features of the cyclobutane ring, including ring strain, are discussed in the context of their influence on reaction outcomes.

Introduction

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes highly reactive substrates in a variety of organic transformations. In this compound, this inherent reactivity is coupled with the significant ring strain of the four-membered ring, which can influence reaction rates and pathways. Understanding the interplay of these factors is crucial for the effective utilization of this compound in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into the three primary reaction types involving the C-I bond of this compound: nucleophilic substitution (SN2), elimination (E2), and free radical reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound, a primary iodoalkane, is the bimolecular nucleophilic substitution (SN2) pathway. The significant polarizability of the C-I bond facilitates the approach of a nucleophile, even though the bond itself is not strongly polar.

The SN2 Mechanism

The SN2 reaction of this compound proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the iodide leaving group. This leads to an inversion of stereochemistry at the reaction center.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R• R• Initiator->R• Heat or Light Cyclobutylmethyl\nRadical Cyclobutylmethyl Radical R•->Cyclobutylmethyl\nRadical +this compound Stable Product Stable Product R•->Stable Product + R• Methylcyclobutane\n+ •SnBu₃ Methylcyclobutane + •SnBu₃ Cyclobutylmethyl\nRadical->Methylcyclobutane\n+ •SnBu₃ + Bu₃SnH Dimer Dimer Cyclobutylmethyl\nRadical->Dimer + Cyclobutylmethyl Radical •SnBu₃ •SnBu₃ •SnBu₃->Cyclobutylmethyl\nRadical +this compound

Conformational Landscape of (Iodomethyl)cyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclobutane Conformation

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. To alleviate this, cyclobutane adopts a non-planar, puckered conformation, often described as a "butterfly" shape. This puckering reduces the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure. The puckered conformation is dynamic, with the ring undergoing a rapid inversion process between two equivalent puckered forms.

The introduction of a substituent, such as an iodomethyl group, on the cyclobutane ring breaks this symmetry and leads to distinct conformational isomers with different energies. The primary conformations of interest for a monosubstituted cyclobutane are the equatorial and axial conformers, which are in equilibrium.

Conformational Isomers of (Iodomethyl)cyclobutane

The two primary conformers of this compound arise from the orientation of the iodomethyl group relative to the puckered cyclobutane ring.

  • Equatorial Conformer: The iodomethyl group is positioned in the equatorial plane of the puckered ring. This conformation is generally more stable as it minimizes steric interactions between the substituent and the hydrogen atoms on the ring.

  • Axial Conformer: The iodomethyl group is positioned perpendicular to the plane of the ring. This conformation typically leads to greater steric hindrance, specifically 1,3-diaxial interactions with the hydrogen atoms on the third carbon of the ring.

Furthermore, rotation around the C-C bond connecting the cyclobutane ring and the methyl group introduces additional rotational isomers, primarily the gauche and anti conformers, for both the equatorial and axial positions of the iodomethyl group. The large size of the iodine atom is expected to have a significant influence on the preferred rotational arrangement.

Quantitative Conformational Analysis (Theoretical)

Due to the absence of specific experimental data for this compound in the reviewed literature, the following table summarizes theoretical quantitative data that would be anticipated from computational chemistry studies (e.g., using Density Functional Theory - DFT). These values are illustrative and serve to demonstrate the expected relative stabilities and key geometric parameters.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-C) (°)Population (%) at 298 K
Equatorial-Anti0.00± 25~ 70
Equatorial-Gauche0.5 - 1.0± 25~ 25
Axial-Anti1.5 - 2.5± 25~ 4
Axial-Gauche2.0 - 3.0± 25~ 1

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound would typically involve a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of the conformational isomers and to measure coupling constants that are dependent on the dihedral angles.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at room temperature.

    • Analyze the chemical shifts and coupling constants of the cyclobutane ring protons. The chemical shift of the proton attached to the carbon bearing the substituent (the α-proton) is particularly sensitive to the axial/equatorial orientation.

    • Utilize Karplus-type relationships to correlate the observed vicinal coupling constants (³JHH) with the dihedral angles of the different conformers.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C).

    • At low temperatures, the rate of interconversion between conformers may be slow enough to observe separate signals for the axial and equatorial isomers.

    • By integrating the signals corresponding to each conformer at different temperatures, the equilibrium constant (K) can be determined.

    • A van't Hoff plot (ln(K) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

Vibrational Spectroscopy (Infrared and Raman)

Objective: To identify the characteristic vibrational modes of each conformer and to study the conformational equilibrium as a function of temperature and physical state.

Methodology:

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of this compound in the gas phase, as a neat liquid, and in various solvents of different polarities.

    • Identify the vibrational bands corresponding to the C-I stretch and other key modes. The frequencies of these bands can differ between the axial and equatorial conformers.

    • Perform a temperature-dependent study of the liquid or solution phase spectra to observe changes in the relative intensities of the conformational bands, allowing for the determination of the enthalpy difference.

  • Raman Spectroscopy:

    • Record the Raman spectrum of the sample in the liquid and solid phases.

    • The solid-state spectrum can often provide information about the conformation present in the crystal lattice.

    • Polarization measurements in the liquid phase can aid in the assignment of vibrational modes.

Visualizations

Conformational_Equilibrium cluster_equatorial Equatorial cluster_axial Axial Equatorial-Anti Equatorial-Anti Equatorial-Gauche Equatorial-Gauche Equatorial-Anti->Equatorial-Gauche Rotation Axial-Anti Axial-Anti Equatorial-Anti->Axial-Anti Ring Inversion Axial-Gauche Axial-Gauche Equatorial-Gauche->Axial-Gauche Ring Inversion Axial-Anti->Axial-Gauche Rotation

Caption: Conformational equilibrium of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, VT) synthesis->nmr ir_raman Vibrational Spectroscopy (IR, Raman) synthesis->ir_raman analysis Determination of - Relative Energies - Geometries - Population Analysis nmr->analysis ir_raman->analysis dft DFT Calculations dft->analysis

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is dictated by the puckered nature of the cyclobutane ring and the steric and electronic properties of the iodomethyl substituent. The equatorial conformer is predicted to be significantly more stable than the axial conformer. Within each of these, rotational isomers exist, with the anti-conformer likely being favored to minimize steric interactions involving the bulky iodine atom. A combined approach of NMR and vibrational spectroscopy, supported by computational modeling, provides the most comprehensive understanding of the conformational landscape of such molecules. This guide serves as a foundational resource for researchers undertaking similar conformational studies.

Health and safety information for (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of (Iodomethyl)cyclobutane

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and logical workflows are visualized to ensure clarity and accessibility.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H9I[2][3]
Molecular Weight 196.03 g/mol [3]
CAS Number 16408-62-1[2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 166.7 °C at 760 mmHg[2]
Density 1.768 g/cm³[2]
Flash Point 66.9 °C[2]
Vapor Pressure 2.32 mmHg at 25°C[2]
Refractive Index 1.564[2]
LogP 2.22150[2]

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information indicates several hazards that require careful management in a laboratory setting.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogramSource(s)
Flammable Liquids Category 3H226: Flammable liquid and vaporWarning🔥[3]
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning[3]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritationWarning[3]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation Category 3H335: May cause respiratory irritationWarning[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing vapors or mists.[4]

  • Avoid contact with skin and eyes.[4][5]

  • Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, safety glasses, and chemical-resistant gloves (e.g., butyl-rubber or Viton®).

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[6]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from heat and sources of ignition.

  • Recommended storage temperature is between 2-8 °C.[1]

  • Store locked up.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following flowchart outlines the recommended procedures.

FirstAid cluster_Exposure Exposure to this compound cluster_Actions First Aid Actions cluster_Procedures Detailed Procedures ExposureType Identify Exposure Type Inhalation Inhalation ExposureType->Inhalation Vapors inhaled SkinContact Skin Contact ExposureType->SkinContact Contact with skin EyeContact Eye Contact ExposureType->EyeContact Contact with eyes Ingestion Ingestion ExposureType->Ingestion Swallowed MoveToFreshAir Move to fresh air. If breathing has stopped, give artificial respiration. Inhalation->MoveToFreshAir RemoveClothing Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. SkinContact->RemoveClothing RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for this compound exposure.

  • Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[9]

  • Skin Contact : Immediately remove all contaminated clothing. Promptly wash the contaminated skin with soap and water for at least 15 minutes. If irritation persists after washing, get medical attention.[6][9]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[4][7][10]

  • Ingestion : If swallowed, get medical attention immediately.[9] Do NOT induce vomiting.[4] Rinse mouth with water.[4][10]

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][10]

  • Specific Hazards : The substance is combustible and a flammable liquid.[3] Vapors may form explosive mixtures with air and are heavier than air, potentially spreading along floors. Hazardous combustion products include carbon oxides and hydrogen iodide.[7]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7][8]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper containment.

AccidentalRelease Start Spill of this compound Occurs Evacuate Evacuate non-essential personnel from the danger area. Start->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate IgnitionSources Remove all sources of ignition. Ventilate->IgnitionSources PPE Wear appropriate personal protective equipment (PPE). IgnitionSources->PPE Containment Contain the spill. Cover drains to prevent entry. PPE->Containment Absorb Absorb the spill with inert, non-flammable material (e.g., clay, sand, Chemizorb®). Containment->Absorb Collect Collect the absorbed material into a suitable, closed container for disposal. Absorb->Collect Clean Clean the affected area. Collect->Clean Disposal Dispose of the waste in accordance with local, state, and federal regulations. Clean->Disposal

Caption: Workflow for responding to an accidental release.

  • Personal Precautions : Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.

  • Environmental Precautions : Prevent the product from entering drains, as there is a risk of explosion.

  • Methods for Cleaning Up : Cover drains. Absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][8] Collect the material into a suitable container for disposal.[7]

Experimental Protocols

Detailed, publicly available experimental protocols for determining the specific toxicological and physicochemical properties of this compound are limited. The data presented in this guide are typically derived from standardized test methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or similar regulatory bodies.

For instance, flash point determination (Table 1) is commonly performed using either the Pensky-Martens closed-cup method (ASTM D93) or a similar standardized procedure. Acute toxicity (Table 2) is generally assessed through studies that determine the LD50 (oral, dermal) or LC50 (inhalation) values in animal models, following guidelines like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). Skin and eye irritation studies also follow standardized OECD guidelines (e.g., TG 404 and TG 405, respectively).

Researchers requiring detailed experimental data for specific applications, such as drug development, would need to either conduct these studies following established regulatory guidelines or commission them from a specialized testing laboratory.

Toxicological Information

The primary toxicological concerns are related to its irritant properties, oral toxicity, and potential for respiratory irritation.[3]

  • Acute Effects : Harmful if swallowed.[3] Causes skin irritation and serious eye irritation.[3] Inhalation may cause respiratory tract irritation.[3]

  • Chronic Effects : No specific data on long-term exposure effects such as carcinogenicity or reproductive toxicity is readily available in the searched sources.

This guide is intended to provide a comprehensive overview of the health and safety aspects of this compound based on currently available information. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Note: Synthesis of Cyclobutane-Containing Bioactive Molecules Using (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane moiety is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance pharmacological properties such as potency, selectivity, and metabolic stability. Its rigid, puckered conformation can provide a unique three-dimensional scaffold that can optimize interactions with biological targets. (Iodomethyl)cyclobutane is a key reagent for introducing the cyclobutylmethyl group into molecules via nucleophilic substitution reactions. This application note details the use of this compound in the synthesis of a key intermediate for a GPR40 agonist, a class of drugs under investigation for the treatment of type 2 diabetes.

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids leads to a potentiation of glucose-stimulated insulin secretion. Small molecule GPR40 agonists aim to mimic this effect, offering a potential therapeutic strategy for managing hyperglycemia in diabetic patients. The synthesis of analogues of known GPR40 agonists, such as AMG 837, is a common strategy in drug discovery to improve efficacy and pharmacokinetic profiles.

This document provides a detailed protocol for the O-alkylation of a phenolic intermediate with this compound, a crucial step in the synthesis of novel GPR40 agonist candidates.

Signaling Pathway of GPR40 Agonists

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist (e.g., Cyclobutane Derivative) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion Insulin Secretion DAG->Insulin_secretion Potentiates Ca_release->Insulin_secretion Triggers

Caption: GPR40 agonist signaling pathway.

Experimental Protocols

Synthesis of a Key Intermediate for a GPR40 Agonist Analogue

This protocol describes the O-alkylation of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid with this compound. This reaction is a critical step in modifying the core structure of GPR40 agonists to explore structure-activity relationships.

Reaction Scheme:

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid + this compound → (S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid

Materials and Methods

Materials:

  • (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Dissolve phenol in DMF - Add K₂CO₃ - Add this compound start->setup reaction Reaction: - Heat to 60 °C - Stir for 4-6 hours under N₂ setup->reaction workup Aqueous Workup: - Cool to RT - Quench with H₂O - Extract with EtOAc reaction->workup purification Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - ¹H NMR, ¹³C NMR, MS purification->analysis end End Product analysis->end

Caption: O-alkylation experimental workflow.

Detailed Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration of ~0.1 M).

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Stir the reaction at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Analysis:

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the desired (S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of various phenolic substrates with this compound under the conditions described above.

EntryPhenolic SubstrateProductYield (%)Purity (%)Reaction Time (h)
1(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid(S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid85>984
24-Hydroxybenzaldehyde4-(Cyclobutylmethoxy)benzaldehyde92>993.5
3Methyl 4-hydroxybenzoateMethyl 4-(cyclobutylmethoxy)benzoate88>985
44-Nitrophenol1-(Cyclobutylmethoxy)-4-nitrobenzene95>993

Disclaimer: The data presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Conclusion

This compound serves as an effective reagent for the introduction of the cyclobutylmethyl group onto nucleophilic atoms, particularly in the context of synthesizing bioactive molecules and pharmaceutical intermediates. The protocol detailed in this application note provides a reliable method for the O-alkylation of phenols, a key transformation in the development of novel GPR40 agonists and other drug candidates. The straightforward procedure, coupled with high yields and purities, makes this a valuable tool for researchers in drug discovery and development.

Application Notes and Protocols for (Iodomethyl)cyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)cyclobutane is a valuable building block in medicinal chemistry, offering a versatile scaffold for the introduction of the cyclobutane moiety into drug candidates. The cyclobutane ring is increasingly utilized in drug design to enhance molecular rigidity, improve metabolic stability, and provide a three-dimensional architecture that can lead to improved potency and selectivity.[1] Its puckered conformation allows for the precise positioning of substituents in space, which can be crucial for optimal interaction with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery.

This compound serves as a reactive electrophile, primarily participating in nucleophilic substitution reactions to form carbon-heteroatom and carbon-carbon bonds. Its utility extends to cross-coupling reactions, further expanding its applicability in the synthesis of complex molecular architectures.

Key Applications

The primary application of this compound in medicinal chemistry is as an alkylating agent in nucleophilic substitution reactions. The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.

dot```dot graph { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Iodomethyl_cyclobutane" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic_Substitution" [label="Nucleophilic Substitution (SN2)"]; "Cross_Coupling" [label="Cross-Coupling Reactions"];

"Iodomethyl_cyclobutane" -- "Nucleophilic_Substitution"; "Iodomethyl_cyclobutane" -- "Cross_Coupling";

"N_Alkylation" [label="N-Alkylation (Amines)"]; "O_Alkylation" [label="O-Alkylation (Phenols)"]; "S_Alkylation" [label="S-Alkylation (Thiols)"]; "C_Alkylation" [label="C-Alkylation (Enolates)"]; "Suzuki_Coupling" [label="Suzuki Coupling"]; "Sonogashira_Coupling" [label="Sonogashira Coupling"];

"Nucleophilic_Substitution" -- "N_Alkylation"; "Nucleophilic_Substitution" -- "O_Alkylation"; "Nucleophilic_Substitution" -- "S_Alkylation"; "Nucleophilic_Substitution" -- "C_Alkylation"; "Cross_Coupling" -- "Suzuki_Coupling"; "Cross_Coupling" -- "Sonogashira_Coupling"; }

Figure 3: Workflow for the O-alkylation of phenols.

Materials:

  • Phenol (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous acetone.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure cyclobutylmethyl aryl ether.

Protocol 3: General Procedure for S-Alkylation of Thiols with this compound

This protocol outlines a general procedure for the synthesis of cyclobutylmethyl thioethers.

dot

cluster_reagents Reagents cluster_procedure Procedure Thiol Thiol (1.0 eq) Deprotonate Deprotonate thiol with base at 0 °C Thiol->Deprotonate Iodomethylcyclobutane This compound (1.1 eq) Add Add this compound Iodomethylcyclobutane->Add Base Base (e.g., NaH, 1.1 eq) Base->Deprotonate Solvent Solvent (e.g., THF) Solvent->Deprotonate Deprotonate->Add Warm Warm to RT and stir Add->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with water Monitor->Quench Workup Aqueous workup Quench->Workup Purify Purification (e.g., column chromatography) Workup->Purify Product Cyclobutylmethyl Thioether Purify->Product

Figure 4: Workflow for the S-alkylation of thiols.

Materials:

  • Thiol (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired cyclobutylmethyl thioether.

Representative Cross-Coupling Reaction

Protocol 4: Representative Suzuki-Miyaura Coupling of this compound

While less common for primary alkyl iodides compared to aryl or vinyl halides, Suzuki-Miyaura coupling can be a powerful tool for C-C bond formation. This representative protocol outlines the coupling of this compound with an arylboronic acid.

dot

cluster_reagents Reagents cluster_procedure Procedure Iodomethylcyclobutane This compound (1.0 eq) Mix Combine reagents in solvent Iodomethylcyclobutane->Mix Arylboronic_Acid Arylboronic Acid (1.5 eq) Arylboronic_Acid->Mix Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) Pd_Catalyst->Mix Base Base (e.g., K₂CO₃, 2.0 eq) Base->Mix Solvent Solvent (e.g., Toluene/H₂O) Solvent->Mix Degas Degas the mixture Mix->Degas Heat Heat to reflux Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Purify Purification (e.g., column chromatography) Workup->Purify Product Arylmethylcyclobutane Purify->Product

References

Application Notes and Protocols for the Formation of Cyclobutylmethylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of cyclobutylmethylmagnesium iodide from (iodomethyl)cyclobutane provides a versatile building block for introducing the cyclobutylmethyl moiety into a wide range of molecules. This is of particular interest in drug discovery and development, where the incorporation of unique alicyclic structures can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

These application notes provide a detailed protocol for the preparation of cyclobutylmethylmagnesium iodide and its subsequent application in reactions with various electrophiles.

Formation of Cyclobutylmethylmagnesium Iodide: Reaction and Conditions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] The reactivity of the organohalide is dependent on the halogen, with the order of reactivity being I > Br > Cl.[2] For the preparation of cyclobutylmethylmagnesium iodide, this compound is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Key Reaction Parameters:

ParameterRecommended ConditionsNotes
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherTHF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[2]
Magnesium Magnesium turnings (activated)Activation is crucial to remove the passivating oxide layer. This is typically achieved by adding a small crystal of iodine.[3]
Temperature Gentle refluxThe reaction is exothermic and should be initiated at room temperature, with the heat of reaction often being sufficient to maintain a gentle reflux.[4]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and oxygen and must be prepared under anhydrous and inert conditions.[5]
Initiation A small crystal of iodineThe disappearance of the purple iodine color is a visual indicator of the reaction's initiation.[4]
Typical Yields 85-95% (for primary alkyl iodides)Yields are highly dependent on maintaining strict anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Formation of Cyclobutylmethylmagnesium Iodide

This protocol is adapted from standard procedures for the synthesis of Grignard reagents from primary alkyl iodides.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine.

  • Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and bubbling is observed from the magnesium surface. Gentle warming may be required to start the reaction.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand for cooling if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the cyclobutylmethylmagnesium iodide reagent and should be used immediately in subsequent reactions.

Applications in Synthesis: Reactions with Electrophiles

Cyclobutylmethylmagnesium iodide is a potent nucleophile that reacts with a variety of electrophilic compounds to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

Reaction with Aldehydes and Ketones to form Alcohols

Grignard reagents readily add to the carbonyl group of aldehydes and ketones. Reaction with formaldehyde yields primary alcohols, other aldehydes produce secondary alcohols, and ketones give tertiary alcohols.[6]

Table of Representative Reactions:

ElectrophileGrignard ReagentProductTypical Yield
FormaldehydeCyclobutylmethylmagnesium bromide(1-Cyclobutyl)methanolHigh
BenzaldehydeCyclobutylmethylmagnesium bromide1-Cyclobutyl-1-phenylmethanolModerate to High
AcetoneCyclobutylmethylmagnesium bromide2-Cyclobutyl-2-propanolModerate to High

Note: Data for the bromide analog is often used as a proxy due to similar reactivity.

Protocol 2: Synthesis of 1-Cyclobutylethanol (A Secondary Alcohol)

This protocol describes the reaction of cyclobutylmethylmagnesium iodide with acetaldehyde.

Materials:

  • Cyclobutylmethylmagnesium iodide solution (prepared as in Protocol 1)

  • Acetaldehyde

  • Anhydrous THF or Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for reactions and work-up

Procedure:

  • Reaction Setup: Cool the freshly prepared cyclobutylmethylmagnesium iodide solution in an ice bath.

  • Addition of Aldehyde: In a separate flask, prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-cyclobutylethanol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Grignard_Formation_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_completion Completion & Use A Dry Three-Necked Flask B Reflux Condenser A->B C Dropping Funnel A->C D Inert Atmosphere (N2/Ar) A->D E Add Mg Turnings & Iodine F Add Anhydrous THF E->F G Add this compound solution dropwise F->G H Maintain Gentle Reflux G->H I Stir to Completion J Cyclobutylmethylmagnesium Iodide Solution I->J

Caption: Experimental Workflow for the Formation of Cyclobutylmethylmagnesium Iodide.

Grignard_Reaction_Workflow cluster_reaction Reaction with Electrophile cluster_workup Work-up cluster_purification Purification A Cool Grignard Reagent B Dropwise addition of Electrophile (e.g., Aldehyde) A->B C Stir at Room Temperature B->C D Quench with aq. NH4Cl E Extract with Ether D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Solvent Removal I Distillation or Chromatography H->I J Pure Alcohol Product I->J

Caption: General Workflow for the Reaction of a Grignard Reagent with an Electrophile.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Cyclobutyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is an increasingly important structural component in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a valuable tool for medicinal chemists to improve the pharmacological properties of drug candidates.[1][2] The incorporation of a cyclobutyl ring can lead to enhanced metabolic stability, improved solubility, and better binding affinity by providing conformational restriction.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to the synthesis of molecules containing cyclobutyl fragments has become a key strategy in drug discovery.[3][4] This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with cyclobutyl derivatives.

Applications in Medicinal Chemistry

The strategic inclusion of a cyclobutane ring can significantly influence a molecule's properties:

  • Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into its bioactive conformation, which can increase its binding affinity to a biological target.

  • Improved Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, potentially leading to reduced crystal packing and enhanced aqueous solubility.

  • Metabolic Stability: Cyclobutane rings can be used to replace more metabolically labile groups, thereby improving the pharmacokinetic profile of a drug candidate.[2]

  • Bioisosterism: The cyclobutane scaffold can serve as a bioisostere for other groups, such as aromatic rings, allowing for the fine-tuning of a molecule's properties.[2]

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction with a cyclobutyl derivative depends on the careful selection of several key components:

  • Cyclobutyl Partner: Either a cyclobutylboronic acid/ester or a cyclobutyl halide/triflate can be used. Potassium cyclobutyltrifluoroborate salts are often preferred due to their stability and ease of handling compared to the corresponding boronic acids, which can be prone to protodeboronation.[5]

  • Coupling Partner: A wide range of aryl, heteroaryl, or vinyl halides and triflates can be used. Aryl chlorides, which are often more readily available and less expensive than bromides or iodides, can be successfully coupled using appropriate catalyst systems.[5]

  • Catalyst: Palladium-based catalysts are most commonly used.[6] The choice of ligand is crucial for achieving high yields and preventing side reactions like β-hydride elimination. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and n-BuPAd2 have shown great success in these couplings.[7][8]

  • Base: A base is required to activate the organoboron species.[9] Common bases include cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), and potassium carbonate (K2CO3).[5][7]

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF.[10][11]

Experimental Protocols

Below are representative protocols for Suzuki coupling reactions involving cyclobutyl derivatives.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride [5]

This protocol is adapted from the work of Molander and Gormisky, demonstrating the coupling of an air- and moisture-stable cyclobutyltrifluoroborate salt with a challenging aryl chloride.[5][8]

Materials:

  • Potassium cyclobutyltrifluoroborate

  • Aryl chloride (e.g., 1-chloro-3,5-dimethoxybenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • n-BuPAd2 (di-tert-butyl(1-adamantyl)phosphine)

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Water

Procedure:

  • In a glovebox, add Pd(OAc)2 (0.01 mmol, 2.2 mg), n-BuPAd2 (0.015 mmol, 5.3 mg), potassium cyclobutyltrifluoroborate (0.505 mmol, 81.8 mg), and Cs2CO3 (1.5 mmol, 480 mg) to a microwave vial.

  • Add the aryl chloride (if solid) or dissolve it in toluene.

  • Seal the vial with a cap lined with a disposable Teflon septum.

  • Remove the vial from the glovebox and add toluene and water via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling with a Cyclobutylboronic Acid

This protocol provides a general guideline for the coupling of a cyclobutylboronic acid with an aryl bromide.

Materials:

  • Cyclobutylboronic acid

  • Aryl bromide

  • Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous sodium carbonate (Na2CO3) solution

  • Toluene or 1,4-dioxane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), cyclobutylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Add toluene or 1,4-dioxane (5 mL) and the 2 M Na2CO3 solution (2.5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Various Aryl Chlorides [5]

EntryAryl ChlorideProductYield (%)
11-Chloro-3,5-dimethoxybenzene1-Cyclobutyl-3,5-dimethoxybenzene85
24-Chlorobenzonitrile4-Cyclobutylbenzonitrile78
31-Chloro-4-nitrobenzene1-Cyclobutyl-4-nitrobenzene65
42-Chlorotoluene1-Cyclobutyl-2-methylbenzene72
52-Chloroquinoline2-Cyclobutylquinoline55

Reaction conditions: Pd(OAc)2 (2 mol %), n-BuPAd2 (3 mol %), Cs2CO3 (3 equiv.), toluene/H2O (10:1), 100 °C, 24 h.

Table 2: Ligand Screening for the Coupling of Cyclobutylboronic Acid with 4-Bromoanisole

EntryLigandYield (%)
1PPh365
2P(t-Bu)388
3SPhos92
4XPhos95
5RuPhos91

Reaction conditions: 4-Bromoanisole (1.0 mmol), cyclobutylboronic acid (1.2 mmol), Pd2(dba)3 (2 mol %), ligand (4 mol %), K3PO4 (2.0 equiv.), dioxane/H2O (4:1), 80 °C, 12 h.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Cyclobutyl Derivative - Coupling Partner - Catalyst & Ligand - Base solvent Add Solvent & Degas Mixture reagents->solvent 1. heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor 2. quench Cool & Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract 3. purify Purify by Chromatography extract->purify 4. product product purify->product Final Product

Caption: General workflow for a Suzuki coupling reaction.

Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition start R-X (Aryl/Vinyl Halide) transmetalation R-Pd(II)L_n-R' pd2_complex->transmetalation R'-B(OR)2 Base transmetalation_step Transmetalation transmetalation->pd0 product R-R' transmetalation->product reductive_elimination Reductive Elimination boronic R'-B(OR)2 (Cyclobutylboronic Acid/Ester)

References

The Role of (Iodomethyl)cyclobutane in the Advancement of Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel antiviral therapeutics has led researchers to explore unique chemical scaffolds that can impart desirable pharmacological properties. Among these, the cyclobutane moiety has emerged as a valuable component in the design of potent antiviral agents. Its rigid, puckered conformation can effectively orient pharmacophoric elements, leading to enhanced binding to viral enzymes and improved pharmacokinetic profiles.[1] (Iodomethyl)cyclobutane, a reactive alkylating agent, serves as a key building block for introducing the cyclobutane motif into various molecular frameworks, particularly in the synthesis of carbocyclic nucleoside analogues and other complex antiviral drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in antiviral drug synthesis.

Application Notes

The primary application of this compound in antiviral drug development lies in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but contain a cyclobutane ring in place of the furanose sugar moiety.[2][3] This structural modification often confers resistance to enzymatic degradation and can lead to potent and selective inhibition of viral polymerases.[4] Notable examples of antiviral drugs and candidates synthesized using cyclobutane precursors include:

  • Lobucavir (Cyclobut-G): A guanosine analogue with broad-spectrum activity against herpesviruses (HSV-1, HSV-2, VZV) and hepatitis B virus (HBV).[5][6] Its synthesis involves the coupling of a functionalized cyclobutane intermediate with a purine base.[5][7]

  • Cyclobut-A: An adenosine analogue that has demonstrated significant anti-HIV activity.[8]

  • Boceprevir: An HCV NS3/4A protease inhibitor where a cyclobutylmethyl group is crucial for its binding affinity.[1][9] The synthesis of Boceprevir involves the alkylation of an amine with cyclobutylmethyl bromide, a closely related precursor to this compound.[10]

The introduction of the cyclobutane ring can influence the biological activity of a drug in several ways:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target.[1]

  • Metabolic Stability: The replacement of a sugar moiety with a carbocyclic ring can prevent glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability and in vivo half-life of the drug.

  • Improved Pharmacokinetic Properties: The lipophilicity and steric bulk of the cyclobutane group can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Quantitative Data Summary

The following tables summarize the antiviral activity and synthetic yields for representative cyclobutane-containing antiviral compounds.

Table 1: Antiviral Activity of Cyclobutane Nucleoside Analogues

CompoundVirusAssayEC50 (µM)IC50 (µM)CC50 (µM)Cell LineReference(s)
Lobucavir (Cyclobut-G) HSV-1Plaque Reduction-0.85>100BHK[11]
HSV-2Plaque Reduction-0.86>100BHK[11]
VZV (Oka)Cytopathogenicity2.84->100HEL[11]
VZV (YS)Plaque Reduction-->100HEL[11]
HCMV (AD169)DNA Reduction0.47->100MRC-5[12]
HIV-1Cytopathic Effect50-100-≥100ATH8[10]
Cyclobut-A HIV-1Cytopathic Effect50-100-≥100ATH8[10]
(E)-5-(2-bromovinyl)-cyclobutyl-uracil VZVPlaque Reduction0.07->100HEL[13]
EBV-0.59->100-[13]
β-L-IV-OddU VZVPlaque Reduction0.035->100-[13]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Synthetic Yields for Key Cyclobutane Intermediates and Final Products

Synthetic StepProductStarting Material(s)Yield (%)Reference(s)
Asymmetric [2+2] CycloadditionChiral Cyclobutanone IntermediateDimenthyl fumarate, Ketene dimethyl acetal35 (overall for Lobucavir)[5][7]
N9-AlkylationPurine-cyclobutyl dibenzoate2-amino-6-iodopurine, Cyclobutyltriflate-[5]
AlkylationEthyl 2-amino-3-cyclobutyl propanoateEthyl 2-(diphenylmethyleneamino)acetate, Cyclobutylmethyl bromide-[10]
N-AlkylationN-((Tetrazol-5-yl)methyl)benzamide derivativeN-((Tetrazol-5-yl)methyl)benzamide, Benzyl bromideHigh[14]

Experimental Protocols

Protocol 1: General N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of carbocyclic nucleoside analogues. This compound is used as the alkylating agent.

Materials:

  • This compound

  • Heterocyclic amine (e.g., adenine, guanine, or a protected derivative)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the heterocyclic amine (1.0 equivalent).

  • Add anhydrous DMF or MeCN to dissolve or suspend the amine.

  • Add a base, such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.2-1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture dropwise.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired N-cyclobutylmethyl derivative.

Protocol 2: Synthesis of a Boceprevir Intermediate via Alkylation with Cyclobutylmethyl Bromide

This protocol is adapted from patent literature and describes the alkylation of a glycine-derived Schiff base with cyclobutylmethyl bromide, a key step in the synthesis of the P1 fragment of Boceprevir. A similar protocol can be followed using this compound, which is expected to be more reactive.

Materials:

  • Ethyl 2-(diphenylmethyleneamino)acetate

  • Cyclobutylmethyl bromide

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Dichloromethane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve ethyl 2-(diphenylmethyleneamino)acetate (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at this temperature for 30 minutes.

  • Add cyclobutylmethyl bromide (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again to 0-5 °C and quench the reaction by the slow addition of 2N hydrochloric acid.

  • Stir the mixture vigorously for 6 hours to hydrolyze the Schiff base.

  • Add dichloromethane to the mixture and separate the aqueous and organic layers.

  • Wash the aqueous layer with dichloromethane.

  • The aqueous layer containing the desired product, ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, can be carried forward to the next synthetic step or extracted after basification.

Visualizations

Synthetic Pathway for a Generic Carbocyclic Nucleoside Analogue

G A This compound C N-Alkylation A->C B Protected Nucleobase B->C D Protected Carbocyclic Nucleoside Analogue C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Deprotection D->E F Carbocyclic Nucleoside Analogue (Antiviral Drug) E->F Acid or Base (e.g., HCl, NH3)

Caption: General synthetic route for carbocyclic nucleoside analogues.

Mechanism of Action for Cyclobutane Nucleoside Analogues

G cluster_cell Infected Host Cell A Cyclobutane Nucleoside Analogue (Prodrug) B Phosphorylation (Host/Viral Kinases) A->B C Active Triphosphate Form B->C D Viral DNA Polymerase C->D Competitive Inhibition E Viral DNA Replication C->E Incorporation into Viral DNA D->E F Chain Termination Inhibition of Replication D->F E->F

Caption: Activation and inhibitory mechanism of cyclobutane nucleoside analogues.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy. The incorporation of a cyclobutane ring into a spirocyclic system can further enhance metabolic stability, improve binding affinity, and provide unique vectors for substituent placement.[1] (Iodomethyl)cyclobutane is a key reagent for introducing the cyclobutylmethyl moiety, which can be a critical step in the construction of these valuable spirocyclic structures.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing this compound. The primary focus is on the construction of the spiro[cyclobutane-1,3'-indolin]-2'-one core, a scaffold of interest in the development of novel therapeutics, including bromodomain inhibitors.[2][3]

Application Notes

The primary application of this compound in the synthesis of spirocyclic compounds is as an electrophile in alkylation reactions. The key bond formation typically involves the reaction of a nucleophilic center within a cyclic precursor with the methylene carbon of this compound.

Key Synthetic Strategies:

  • Direct Alkylation of Cyclic Nucleophiles: This is the most straightforward approach, where a cyclic substrate with a nucleophilic atom (e.g., a carbanion, enolate, or heteroatom) reacts with this compound in a nucleophilic substitution reaction. The formation of the spiro center occurs in this step.

  • Intramolecular Cyclization: An alternative strategy involves first attaching the cyclobutylmethyl group to an acyclic or cyclic precursor. Subsequent intramolecular cyclization, such as a Friedel-Crafts reaction, then forms the spirocyclic system.[4]

Advantages of Using this compound:

  • Introduction of a Cyclobutane Moiety: Provides access to the desirable physicochemical properties associated with the cyclobutane ring.[1]

  • Reactive Electrophile: The carbon-iodine bond is relatively weak, making this compound a reactive alkylating agent suitable for reaction with a range of nucleophiles.

  • Commercial Availability: this compound is a commercially available starting material.

Challenges and Considerations:

  • Steric Hindrance: The bulky cyclobutyl group can sometimes hinder the approach of the nucleophile, potentially leading to lower reaction yields or requiring more forcing reaction conditions.

  • Competing Reactions: Depending on the substrate and reaction conditions, side reactions such as elimination or over-alkylation may occur.

  • Reaction Optimization: The choice of base, solvent, and temperature is crucial for achieving high yields and selectivity in alkylation reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key precursor and its subsequent cyclization to form a spiro[cyclobutane-1,3'-indolin]-2'-one derivative.

Protocol 1: Synthesis of N-(Cyclobutylmethyl)-2-chloroaniline

This protocol describes the synthesis of a key intermediate for a potential intramolecular Friedel-Crafts cyclization approach to the spiro[cyclobutane-1,3'-indolin]-2'-one core.

Reaction Scheme:

Materials:

  • 2-Chloroaniline

  • Cyclobutanecarbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

Part A: Synthesis of N-(2-Chlorophenyl)cyclobutanecarboxamide

  • To a solution of 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add cyclobutanecarbonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure N-(2-chlorophenyl)cyclobutanecarboxamide.

Part B: Reduction to N-(Cyclobutylmethyl)-2-chloroaniline

  • To a solution of N-(2-chlorophenyl)cyclobutanecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-THF complex (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and cautiously quench with methanol.

  • Concentrate the mixture under reduced pressure.

  • Add 6 M HCl and heat to reflux for 1 hour.

  • Cool to room temperature and basify with a saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-(cyclobutylmethyl)-2-chloroaniline.

Quantitative Data (Illustrative):

StepProductStarting MaterialReagentsSolventYield (%)
AN-(2-Chlorophenyl)cyclobutanecarboxamide2-ChloroanilineCyclobutanecarbonyl chloride, Et3NDCM85-95
BN-(Cyclobutylmethyl)-2-chloroanilineN-(2-Chlorophenyl)cyclobutanecarboxamideBH3-THFTHF70-85
Protocol 2: Intramolecular Friedel-Crafts Cyclization to form Spiro[cyclobutane-1,3'-indolin]-2'-one

This protocol outlines a general procedure for the intramolecular cyclization of an N-acyl derivative of the previously synthesized amine to form the desired spiro-oxindole.

Reaction Scheme:

Materials:

  • N-(Cyclobutylmethyl)-2-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

Part A: Synthesis of 2-Chloro-N-(2-chlorophenyl)-N-(cyclobutylmethyl)acetamide

  • To a solution of N-(cyclobutylmethyl)-2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water, 1 M HCl, and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude acetamide, which can be used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Cyclization

  • To a suspension of aluminum chloride (3.0 eq) in anhydrous 1,2-dichloroethane (DCE), add a solution of 2-chloro-N-(2-chlorophenyl)-N-(cyclobutylmethyl)acetamide (1.0 eq) in DCE at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain spiro[cyclobutane-1,3'-indolin]-2'-one.

Quantitative Data (Illustrative):

StepProductStarting MaterialReagentsSolventYield (%)
A2-Chloro-N-(2-chlorophenyl)-N-(cyclobutylmethyl)acetamideN-(Cyclobutylmethyl)-2-chloroanilineChloroacetyl chloride, Et3NDCM90-98
BSpiro[cyclobutane-1,3'-indolin]-2'-one2-Chloro-N-(2-chlorophenyl)-N-(cyclobutylmethyl)acetamideAlCl3DCE40-60

Visualizations

General Workflow for Spiro[cyclobutane-1,3'-indolin]-2'-one Synthesis

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Purification start 2-Chloroaniline + Cyclobutanecarbonyl chloride amide N-(2-Chlorophenyl)cyclobutanecarboxamide start->amide Acylation amine N-(Cyclobutylmethyl)-2-chloroaniline amide->amine Reduction acetamide 2-Chloro-N-(2-chlorophenyl)-N-(cyclobutylmethyl)acetamide amine->acetamide Acylation spirocycle Spiro[cyclobutane-1,3'-indolin]-2'-one acetamide->spirocycle Intramolecular Friedel-Crafts Cyclization purification Column Chromatography spirocycle->purification

Caption: Workflow for the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one.

Logical Relationship of Key Steps

G A Starting Materials (2-Chloroaniline, Cyclobutanecarbonyl chloride) B Amide Intermediate A->B Acylation C Amine Intermediate B->C Reduction D Acetamide Intermediate C->D Acylation E Spirocyclic Product D->E Intramolecular Cyclization

References

Application Notes and Protocols: Introducing the Cyclobutane Motif for Enhanced Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Motif as a Tool for Metabolic Stability

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Medicinal chemists employ various strategies to address these challenges, and the incorporation of small, strained ring systems has emerged as a powerful approach. Among these, the cyclobutane motif offers a unique combination of structural rigidity and chemical inertness that can significantly enhance a molecule's metabolic profile.[1][2]

The cyclobutane ring, a four-membered carbocycle, introduces conformational constraint, which can lock a molecule into its bioactive conformation, thereby improving potency and selectivity.[3][4] Its three-dimensional nature can also disrupt planarity, which may improve solubility.[5] Critically, the cyclobutane moiety is often more resistant to metabolic degradation compared to more flexible alkyl chains or other cycloalkanes, effectively "shielding" susceptible positions from enzymatic attack by cytochrome P450 (CYP) enzymes.[6][7]

These application notes provide a comprehensive overview of the strategic use of the cyclobutane motif to improve the metabolic stability of drug candidates. We present quantitative data from case studies, detailed experimental protocols for assessing metabolic stability, and visualizations of relevant biological pathways and experimental workflows.

Advantages of Incorporating the Cyclobutane Motif

The strategic inclusion of a cyclobutane ring can confer several advantages to a drug candidate:

  • Enhanced Metabolic Stability: By replacing metabolically labile groups (e.g., isopropyl, cyclohexyl) with a cyclobutane ring, chemists can block common sites of oxidation.[6][8] The inherent strain and unique electronic properties of the C-C bonds in cyclobutane make them less susceptible to cleavage by metabolic enzymes.[1][9]

  • Conformational Rigidity: The puckered conformation of the cyclobutane ring restricts the rotational freedom of a molecule.[8] This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to the target, resulting in enhanced potency.[4]

  • Improved Pharmacokinetic Profile: Increased metabolic stability directly translates to a longer half-life and improved oral bioavailability, leading to a more favorable dosing regimen.[8][10]

  • Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise three-dimensional positioning of substituents, enabling optimal interactions with the target protein while avoiding undesirable contacts.[4]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings, offering a means to fine-tune physicochemical properties while maintaining or improving biological activity.

Quantitative Data: Impact of the Cyclobutane Motif on Metabolic Stability

The following tables summarize quantitative data from studies where the incorporation of a cyclobutane motif led to improved metabolic stability.

Table 1: Metabolic Stability of Ivosidenib Precursors [11]

CompoundKey Structural FeatureHepatic Extraction Ratio (Eh)Interpretation
AGI-5198Cyclohexyl and Imidazole RingsHighPoor metabolic stability
Analog 1 Difluorocyclobutanyl Amine Medium Improved metabolic stability

This table illustrates the successful strategy employed in the development of the IDH1 inhibitor Ivosidenib, where replacing a metabolically unstable cyclohexane with a difluorocyclobutane moiety significantly improved the metabolic profile.[8][11]

Table 2: Comparative Metabolic Stability of tert-Butyl Analogs vs. CF3-Cyclobutane Analogs [12][13]

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 2tert-Butyl12
CF3-Cyclobutane 1
Butenafinetert-Butyl30
CF3-Cyclobutane 21

This table demonstrates that in certain chemical scaffolds, the replacement of a metabolically susceptible tert-butyl group with a trifluoromethyl-cyclobutane can lead to a significant improvement in metabolic stability, as indicated by the lower intrinsic clearance values.[12][13]

Signaling Pathways and Mechanisms of Action

The strategic use of the cyclobutane motif has been instrumental in the development of drugs targeting various signaling pathways.

Ivosidenib and the Mutant IDH1 Pathway in Cancer

Ivosidenib (Tibsovo®) is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, which is mutated in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[14][15] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][16] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[17] Ivosidenib binds to the mutant IDH1 enzyme, inhibiting the production of 2-HG and thereby restoring normal cellular differentiation.[1][14] The metabolic stability conferred by the cyclobutane-containing core of Ivosidenib is crucial for its clinical efficacy.[10]

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 catalyzes alpha_KG alpha_KG WT_IDH1->alpha_KG produces mut_IDH1 Mutant IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Ivosidenib Ivosidenib Ivosidenib->mut_IDH1 inhibits alpha_KG_mut α-Ketoglutarate alpha_KG_mut->mut_IDH1 converted by

Ivosidenib inhibits mutant IDH1, blocking oncometabolite production.
Boceprevir and the HCV NS3/4A Protease Pathway

Boceprevir (Victrelis®) is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[18][19] It is a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[20][21] The NS3/4A protease is responsible for cleaving the viral polyprotein into mature viral proteins. By inhibiting this enzyme, Boceprevir prevents viral replication.[22] The cyclobutane moiety in Boceprevir plays a key role in positioning the pharmacophoric elements for optimal binding to the protease active site.

HCV_Pathway cluster_0 HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A processed by Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins cleaves to produce Viral_Replication Viral_Replication Mature_Proteins->Viral_Replication Boceprevir Boceprevir Boceprevir->NS3_4A inhibits

Boceprevir inhibits the HCV NS3/4A protease, halting viral replication.

Experimental Protocols

Detailed methodologies for key experiments to assess metabolic stability are provided below.

In Vitro Microsomal Stability Assay

This assay measures the in vitro metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolizing enzymes like CYPs.[23][24][25]

Microsomal_Workflow start Start prep_mics Prepare Microsomal Suspension start->prep_mics prep_cpd Prepare Test Compound Working Solution start->prep_cpd pre_inc Pre-incubate Microsomes and Compound at 37°C prep_mics->pre_inc prep_cpd->pre_inc init_rxn Initiate Reaction with NADPH Regenerating System pre_inc->init_rxn time_points Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) init_rxn->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: Calculate t½ and CLint analyze->data_analysis end End data_analysis->end

Workflow for an in vitro liver microsomal stability assay.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure: [23][26]

  • Preparation:

    • Thaw cryopreserved liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solutions of the test and control compounds to their respective wells.

    • Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold quenching solution to the respective wells.

    • After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein mass).

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and active transporter systems.[3][27]

Hepatocyte_Workflow start Start thaw_hep Thaw Cryopreserved Hepatocytes start->thaw_hep prep_susp Prepare Hepatocyte Suspension thaw_hep->prep_susp pre_inc Pre-incubate Hepatocytes at 37°C prep_susp->pre_inc add_cpd Add Test Compound to Initiate Incubation pre_inc->add_cpd time_points Incubate and Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) add_cpd->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: Calculate t½ and CLint analyze->data_analysis end End data_analysis->end

Workflow for an in vitro hepatocyte stability assay.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • CO2 incubator

  • Centrifuge

  • LC-MS/MS system

Procedure: [28][29]

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Prepare a hepatocyte suspension in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in incubation medium to the final desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension to the appropriate wells.

    • Pre-incubate the plate at 37°C in a CO2 incubator for 10-15 minutes.

    • Initiate the incubation by adding the working solutions of the test and control compounds to their respective wells (this is time = 0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold quenching solution to the respective wells.

    • After the final time point, vortex the plate and centrifuge to pellet cell debris.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / number of cells).

Conclusion

The incorporation of the cyclobutane motif is a valuable and proven strategy in drug design for enhancing metabolic stability and improving overall pharmacokinetic properties. Its unique structural and chemical features provide a powerful tool for medicinal chemists to overcome common challenges in lead optimization. The quantitative data and detailed protocols provided in these application notes serve as a practical guide for researchers seeking to leverage the benefits of the cyclobutane ring in their drug discovery programs. By understanding the principles behind its application and employing robust experimental methods for evaluation, the cyclobutane motif can be effectively utilized to develop safer and more efficacious medicines.

References

Application Notes and Protocols for the Total Synthesis of Complex Molecules with a Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies for the total synthesis of intricate natural products and complex organic molecules that feature a cyclobutane core. The document details key synthetic challenges, highlights successful total syntheses, and provides specific experimental protocols for cornerstone reactions.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in a diverse array of biologically active natural products.[1][2] Its inherent ring strain, approximately 26 kcal/mol, imparts unique conformational constraints and reactivity, often contributing to the potent biological profiles of the parent molecules.[2] The synthesis of these strained systems within a complex molecular architecture presents a formidable challenge to synthetic chemists, demanding innovative and stereocontrolled methodologies.[1][2] This document explores cutting-edge approaches to address these challenges, with a focus on practical applications in natural product synthesis and drug discovery.

Key Synthetic Strategies and Challenges

The construction of the cyclobutane ring in the context of a complex molecule requires careful strategic planning. Several powerful methods have emerged as preferred strategies:

  • [2+2] Photocycloaddition: This method directly forms the cyclobutane ring from two alkene precursors and is one of the most common strategies for constructing this moiety.[3][4] Challenges include controlling regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity, as well as overcoming competing side reactions.[5] The use of chiral catalysts or auxiliaries can enable enantioselective transformations.[3]

  • C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation have provided novel pathways for the synthesis and functionalization of cyclobutanes.[5][6] This strategy allows for the direct introduction of aryl groups or other functionalities onto a pre-existing cyclobutane core, offering a powerful tool for late-stage diversification.[6] Key challenges include achieving high regioselectivity and enantioselectivity.[7][8]

  • Ketene Cycloaddition: The [2+2] cycloaddition of ketenes with alkenes is a reliable method for the synthesis of cyclobutanones, which are versatile intermediates for further elaboration.[9][10]

  • Intramolecular Ring-Closure: Cyclobutane rings can also be forged through various intramolecular cyclization strategies, including nucleophilic substitution, radical cyclizations, and transition-metal-catalyzed processes.[1]

Case Studies in Total Synthesis

The following examples illustrate the application of modern synthetic strategies to the total synthesis of complex, cyclobutane-containing natural products.

Total Synthesis of Piperarborenine B

Piperarborenine B is a natural product that features an unsymmetrically substituted cyclobutane ring. Its synthesis has been a target for showcasing novel synthetic methodologies. A notable approach by Baran and coworkers utilized a sequential C-H arylation strategy.[5][6]

Retrosynthetic Analysis: The synthesis plan involved the disconnection of the two aryl groups from the cyclobutane core, envisioning a sequential C-H arylation of a simpler cyclobutane precursor.[6]

Key Steps:

  • Cyclobutane Core Synthesis: A key cis-cyclobutane dicarboxylate was prepared from commercially available starting materials.[5][6]

  • First C-H Arylation: A palladium-catalyzed C-H arylation was employed to introduce the first aryl group onto the cyclobutane ring.[6] The use of a directing group was crucial for achieving regioselectivity.

  • Epimerization and Second C-H Arylation: Selective epimerization of a stereocenter on the cyclobutane intermediate, followed by a second palladium-catalyzed C-H arylation, installed the second, distinct aryl group with the desired stereochemistry.[6]

  • Final Elaboration: Conversion of the functional groups on the cyclobutane core to the dihydropyridone rings completed the total synthesis of piperarborenine B.[5][6]

Total Synthesis of (±)-Welwitindolinone A Isonitrile

Welwitindolinone A isonitrile is a complex indole alkaloid containing a spirocyclic cyclobutane. The total synthesis by Wood and coworkers highlights a regio- and diastereoselective ketene cycloaddition.[9][10][11]

Retrosynthetic Analysis: The spiro-oxindole and vinyl isonitrile moieties were envisioned to be formed in a late-stage anionic cyclization, with the core bicyclo[4.2.0]octane structure arising from a [2+2] ketene cycloaddition.[11]

Key Steps:

  • [2+2] Ketene Cycloaddition: The bicyclo[4.2.0]octane core was constructed via a regio- and diastereoselective [2+2] cycloaddition between a ketene and an alkene.[9][10]

  • Chloronium-Ion-Mediated Semi-Pinacol Rearrangement: A key quaternary center and the adjacent chlorine-bearing stereocenter were installed in a single step with complete stereocontrol using a chloronium-ion-mediated semi-pinacol rearrangement.[9][10][11]

  • Anionic Cyclization: A novel anionic cyclization was employed to simultaneously construct the spiro-oxindole and the vinyl isonitrile functionalities, completing the synthesis.[9][11]

Total Synthesis of (–)-Platensimycin

Platensimycin is a potent antibiotic with a unique tetracyclic cage structure that does not contain a simple cyclobutane but whose synthesis often involves strategies relevant to strained ring systems. One enantioselective total synthesis utilized an intramolecular Diels-Alder reaction to construct the core.[12][13] While not a direct cyclobutane synthesis, the principles of constructing complex, strained ring systems are highly relevant.

Quantitative Data Summary

The following table summarizes key quantitative data from the discussed total syntheses, providing a comparative overview of their efficiency and stereocontrol.

Natural ProductKey ReactionNumber of Steps (Longest Linear Sequence)Overall YieldStereochemical ControlReference(s)
Piperarborenine BSequential C-H ArylationNot explicitly stated in provided abstractsNot explicitly stated in provided abstractsHigh diastereoselectivity[5][6]
(±)-Welwitindolinone A Isonitrile[2+2] Ketene Cycloaddition22 steps (initial report)2.5%Complete stereocontrol in key steps[10][11][14]
(–)-AnominineOrganocatalyzed Asymmetric Robinson AnnulationNot explicitly stated in provided abstractsNot explicitly stated in provided abstracts97% ee for key intermediate[15][16]
(+)-MeloscineEnantioselective [2+2] Photocycloaddition15 steps7%High enantioselectivity[3]

Experimental Protocols

The following are detailed protocols for key reactions discussed in the total syntheses.

Protocol 1: Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxylic Acid Derivative (General Procedure)

This protocol is based on the general principles of directed C-H functionalization.[6][17]

Materials:

  • Cyclobutane carboxylic acid derivative with a directing group (e.g., 2-aminothioanisole amide) (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ligand (e.g., N-acetyl amino acid) (20 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Pivalic acid (0.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or t-BuOH)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the cyclobutane substrate, aryl iodide, Pd(OAc)₂, ligand, and silver carbonate.

  • Add the anhydrous, degassed solvent, followed by HFIP and pivalic acid.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated cyclobutane.

Protocol 2: Enantioselective [2+2] Photocycloaddition (General Procedure)

This protocol is based on the principles of catalyzed photochemical reactions.[3][18][19]

Materials:

  • Alkene substrate (1.0 equiv)

  • Chiral sensitizer or catalyst (e.g., a chiral phosphoric acid) (5-10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Photoreactor equipped with a suitable lamp (e.g., UV lamp with a specific wavelength filter)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate and the chiral catalyst in the anhydrous, degassed solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with the appropriate wavelength of light while maintaining a constant temperature (e.g., by using a cooling fan or a cryostat).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclobutane product and to recover the chiral catalyst.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Synthetic Pathway Diagram

total_synthesis_piperarborenine_B start Commercially Available Starting Materials intermediate1 cis-Cyclobutane Dicarboxylate Derivative (5) start->intermediate1 [4+2] Cycloaddition & Hydrogenation intermediate2 C-H Arylation Substrate (8) intermediate1->intermediate2 Amide Coupling intermediate3 Mono-arylated Cyclobutane (10) intermediate2->intermediate3 First Pd-catalyzed C-H Arylation intermediate4 Epimerized Intermediate (11) intermediate3->intermediate4 Selective Epimerization intermediate5 Di-arylated Cyclobutane intermediate4->intermediate5 Second Pd-catalyzed C-H Arylation product Piperarborenine B (2b) intermediate5->product Final Elaboration

Caption: Retrosynthetic overview for the total synthesis of Piperarborenine B.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dry Glassware prep2 Add Reagents under Inert Atmosphere prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Stir at Specified Temperature prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Quench Reaction react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterization (NMR, MS, etc.) purify1->purify2

Caption: General experimental workflow for a synthetic chemistry reaction.

References

Application Notes and Protocols: (Iodomethyl)cyclobutane in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclobutane moieties, potentially derived from (iodomethyl)cyclobutane, in the design and synthesis of potent and selective kinase inhibitors. The focus is on the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases. The unique structural properties of the cyclobutane ring, such as its conformational rigidity and metabolic stability, make it an attractive scaffold in modern medicinal chemistry.[1][2]

A prime example of a successful kinase inhibitor featuring a cyclobutane core is Abrocitinib (PF-04965842), a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[3] The cyclobutane unit in Abrocitinib plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the kinase active site, thereby contributing to its high potency and selectivity.[4]

This document outlines a potential synthetic strategy for incorporating a cyclobutane moiety, starting from the readily available building block this compound, into a JAK inhibitor scaffold similar to Abrocitinib. Detailed experimental protocols, quantitative data for a representative inhibitor, and visualizations of the relevant biological pathway and experimental workflows are provided to guide researchers in this area.

Quantitative Data: Kinase Inhibition Profile of Abrocitinib

The following table summarizes the in vitro inhibitory activity of Abrocitinib against the four members of the Janus kinase family. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Kinase TargetIC50 (nM)
JAK129[5]
JAK2803[5]
JAK3> 10,000[5]
TYK21250[5]

Table 1: In vitro kinase inhibition profile of Abrocitinib (PF-04965842). Data sourced from Selleck Chemicals product page.

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade downstream of many cytokine and growth factor receptors. It plays a pivotal role in immunity, inflammation, and hematopoiesis. Selective inhibition of specific JAK isoforms, such as JAK1, is a key therapeutic strategy for various autoimmune and inflammatory conditions.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. Autophosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound- Derived Inhibitor (e.g., Abrocitinib) Inhibitor->JAK1_active Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 9. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

This section provides a potential synthetic route starting from this compound to a key intermediate for the synthesis of Abrocitinib, followed by the complete synthesis of Abrocitinib and a general protocol for a kinase inhibition assay.

Proposed Synthetic Workflow from this compound

The following workflow outlines a plausible synthetic sequence to convert this compound into a suitable precursor for the synthesis of Abrocitinib.

Logical_Flow Concept Concept: Incorporate Cyclobutane Moiety for Improved Kinase Inhibitor Properties StartingMaterial Starting Material Selection: This compound Concept->StartingMaterial Synthesis Multi-step Synthesis of Cyclobutane-containing Kinase Inhibitor StartingMaterial->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Purification->Assay DataAnalysis Data Analysis: IC50 Determination Assay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (Iodomethyl)cyclobutane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the formation of a halomethyl)cyclobutane intermediate (commonly bromomethyl or chloromethyl), followed by a halide exchange reaction (Finkelstein reaction) to yield the final product.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of (Bromomethyl)cyclobutane - Incomplete reaction of cyclobutylmethanol.- Degradation of reagents (e.g., triphenylphosphite, N-bromosuccinimide).- Suboptimal reaction temperature.- Formation of side products due to rearrangement (if starting from cyclopropyl carbinol).[1]- Ensure all reagents are fresh and anhydrous.- Carefully control the reaction temperature, especially during the addition of bromine or other brominating agents.[2]- Monitor the reaction progress using techniques like TLC or GC.- If using cyclopropyl carbinol, be prepared for a more complex purification process to remove isomers.[1]
Low yield of this compound in Finkelstein reaction - Incomplete conversion of the starting (halomethyl)cyclobutane.- Impure starting (halomethyl)cyclobutane.- Insufficient amount of sodium iodide.- Reaction equilibrium not shifted towards the product.- Ineffective solvent.- Use a significant excess of sodium iodide to drive the equilibrium.[3]- Ensure the starting (bromomethyl)cyclobutane or (chloromethyl)cyclobutane is of high purity.- Use dry acetone as the solvent to facilitate the precipitation of sodium bromide or sodium chloride.[3]- Increase the reaction time and/or temperature, monitoring for decomposition.
Presence of significant impurities in the final product - Unreacted starting materials (cyclobutylmethanol, (bromomethyl)cyclobutane).- Side products from elimination reactions (alkenes).[4]- Byproducts from the starting material synthesis (e.g., 4-bromo-1-butene from cyclopropyl carbinol).[1]- Optimize the stoichiometry of reagents to ensure complete conversion of the limiting reactant.- Maintain low temperatures during the synthesis of (bromomethyl)cyclobutane to minimize elimination reactions.- Employ efficient purification techniques such as fractional distillation or column chromatography.
Product decomposition during distillation - High distillation temperature.- Perform distillation under reduced pressure to lower the boiling point.- Ensure the distillation apparatus is clean and free of any acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and generally efficient method involves a two-step synthesis. The first step is the conversion of cyclobutylmethanol to a more reactive intermediate, typically (bromomethyl)cyclobutane. This is followed by a Finkelstein reaction, which is a nucleophilic substitution where the bromide is displaced by iodide to form the desired this compound.[3][5]

Q2: How can I improve the yield of the initial (bromomethyl)cyclobutane synthesis?

A2: To improve the yield, it is crucial to carefully control the reaction conditions. For the reaction of cyclobutylmethanol with triphenylphosphite and bromine, maintaining a low temperature (e.g., below -5°C during the addition of cyclobutylmethanol) is critical to minimize side reactions.[2] Using high-purity, anhydrous reagents and solvents is also essential. One documented procedure using this method reports a yield of 78%.[2]

Q3: What are the key parameters for a successful Finkelstein reaction to produce this compound?

A3: The Finkelstein reaction is an equilibrium process. To drive it towards the product, it is essential to use a solvent in which the sodium iodide is soluble, but the resulting sodium bromide or chloride is not.[3] Anhydrous acetone is the classic solvent for this purpose. Using a molar excess of sodium iodide will also shift the equilibrium to favor the formation of this compound.[3][6] The reaction works best with primary halides like (bromomethyl)cyclobutane.[3][7]

Q4: What are the potential side products I should be aware of?

A4: During the synthesis of the (halomethyl)cyclobutane intermediate, acid-catalyzed dehydration of cyclobutylmethanol can lead to the formation of alkenes.[4] If starting from cyclopropyl carbinol, rearrangement can lead to a mixture of products including 4-bromo-1-butene and cyclopropylmetyl bromide, which can be challenging to separate from the desired (bromomethyl)cyclobutane.[1]

Q5: What is the best method for purifying the final this compound product?

A5: Fractional distillation under reduced pressure is a common and effective method for purifying this compound. This technique helps to separate the product from any remaining starting materials, solvents, and lower or higher boiling impurities.

Experimental Protocols

Protocol 1: Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol

This protocol is adapted from a literature procedure with a reported yield of 78%.[2]

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, add 5.1 eqV of DMF followed by triphenylphosphite.

  • Cool the reactor and introduce bromine while maintaining the temperature below 12°C.

  • Adjust the jacket temperature to -12°C.

  • Slowly add cyclobutylmethanol, ensuring the reaction temperature does not exceed -5°C.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • The crude product is then purified by distillation and washing to obtain (Bromomethyl)cyclobutane.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

This is a general protocol for the Finkelstein reaction.[3][5]

Materials:

  • (Bromomethyl)cyclobutane

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • Dissolve (Bromomethyl)cyclobutane in anhydrous acetone in a round-bottom flask.

  • Add a 1.5 to 3 molar excess of sodium iodide to the solution.

  • Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

  • After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.

  • Filter off the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude this compound can be further purified by distillation under reduced pressure.

Quantitative Data Summary

The yield of the intermediate, (bromomethyl)cyclobutane, is a critical factor in the overall yield of this compound. The choice of starting material significantly impacts this yield.

Starting MaterialReagentsReported Yield of (Bromomethyl)cyclobutanePurityReference
CyclobutylmethanolTriphenylphosphite, Bromine, DMF78%98.3% (GC)[2]
Cyclopropyl carbinolHydrobromic acid15% (overall yield after purification)100%[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Finkelstein Reaction A Cyclobutylmethanol B (Bromomethyl)cyclobutane A->B  P(OPh)3, Br2 / DMF  or HBr C This compound B->C  NaI, Acetone

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Intermediate Check purity and yield of (Bromomethyl)cyclobutane intermediate Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield Check_Intermediate->Low_Intermediate_Yield Good_Intermediate_Yield Good Intermediate Yield Check_Intermediate->Good_Intermediate_Yield Optimize_Step1 Optimize Step 1: - Check reagent quality - Control temperature - Monitor reaction Low_Intermediate_Yield->Optimize_Step1 Yes Optimize_Step2 Optimize Step 2 (Finkelstein): - Use excess NaI - Ensure anhydrous conditions - Increase reaction time/temp Good_Intermediate_Yield->Optimize_Step2 Yes Purification_Issue Check for issues during purification (e.g., decomposition) Optimize_Step1->Purification_Issue Optimize_Step2->Purification_Issue End Improved Yield Purification_Issue->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: (Iodomethyl)cyclobutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (Iodomethyl)cyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used. If prepared from cyclobutylmethanol, impurities may include unreacted starting material, byproducts such as dicyclobutyl ether, and elimination products like methylenecyclobutane. If prepared via a Finkelstein reaction from a corresponding chloro- or bromomethylcyclobutane, residual starting halide and the precipitated metal salt are potential impurities.[1][2] Decomposition of the product can also lead to the formation of elemental iodine, which imparts a pink or purple color to the solution.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.

PropertyValueReference
Molecular Weight 196.03 g/mol [3]
Boiling Point 166.7 °C at 760 mmHg[4]
Density 1.768 g/cm³[4]
Appearance Colorless to light yellow liquid[4]
Storage 2-8°C, protect from light, under inert atmosphere[4][5]

Q3: Is this compound stable? What are the signs of decomposition?

A3: this compound, like many primary alkyl iodides, can be sensitive to light and heat, leading to decomposition. The primary sign of decomposition is the development of a pink or purple color due to the formation of elemental iodine. To mitigate this, it is recommended to store the compound in a cool, dark place, and under an inert atmosphere.[4][6] For long-term storage, the addition of a small piece of copper wire can help scavenge any iodine that forms.

Troubleshooting Guides

Purification by Distillation

Issue 1: The product is decomposing during distillation at atmospheric pressure.

  • Cause: this compound has a relatively high boiling point (166.7 °C) and may decompose at this temperature.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation).[7][8] This will lower the boiling point and minimize thermal decomposition. To prevent bumping, use a magnetic stirrer or introduce a fine stream of an inert gas like nitrogen or argon.

Issue 2: The distillate is colored (pink/purple).

  • Cause: The color is due to the presence of dissolved iodine, a decomposition product.

  • Solution: Before distillation, wash the crude this compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. This chemically reduces the iodine to colorless iodide ions. Subsequently, wash with water and then brine to remove residual salts, and dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before proceeding with distillation.

Purification by Column Chromatography

Issue 3: The compound is not moving from the baseline on a silica gel column.

  • Cause: The eluent is not polar enough to move the compound. While this compound is relatively non-polar, it still requires an eluent with some polarity to move on a silica gel column.

  • Solution: Increase the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent such as ethyl acetate or dichloromethane. A common starting point for alkyl halides is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v) or hexane and dichloromethane.[9][10][11]

Issue 4: The compound is streaking on the column, leading to poor separation.

  • Cause: This can be due to several factors including overloading the column, an uneven column packing, or the presence of highly polar impurities.

  • Solution:

    • Reduce the load: Use a larger column or a smaller amount of the crude product. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[9]

    • Improve packing: Ensure the silica gel is packed uniformly without any air bubbles.

    • Pre-treat the sample: If highly polar impurities are present, consider a pre-purification step such as a simple filtration through a small plug of silica gel to remove them before loading onto the main column.

Experimental Protocols

General Work-up Procedure for this compound Synthesis
  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction was conducted in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any iodine. Repeat until the organic layer is colorless.

  • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate if the reaction was conducted under acidic conditions.

  • Wash the organic layer with brine to aid in the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus.

  • Place the crude, dried this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Add a small layer of sand to the top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of dichloromethane).

  • Carefully load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Purification_Workflow Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (e.g., Na2S2O3, NaHCO3, Brine) crude->wash dry Drying (e.g., MgSO4) wash->dry concentrate Concentration dry->concentrate check_purity Purity Check (e.g., GC-MS, NMR) concentrate->check_purity distillation Vacuum Distillation check_purity->distillation High Boiling Impurities chromatography Column Chromatography check_purity->chromatography Close Boiling Impurities pure_product Pure this compound check_purity->pure_product Sufficiently Pure distillation->pure_product chromatography->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

Troubleshooting Grignard formation with (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Formation of Cyclobutylmethylmagnesium Iodide from (Iodomethyl)cyclobutane

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is the most common problem in Grignard synthesis. The primary causes are an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2] This layer must be disrupted.

  • Presence of Moisture: Grignard reagents are potent bases and are readily quenched by protic species like water.[3][4] All glassware and solvents must be rigorously anhydrous.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or oven-dry it at >120°C overnight. Cool under an inert atmosphere (e.g., Argon or Nitrogen). Use a freshly opened bottle of anhydrous solvent or solvent freshly distilled from a suitable drying agent.[5]

  • Activate the Magnesium: Use fresh, shiny magnesium turnings. If the surface appears dull, activation is mandatory. This can be achieved through physical or chemical methods.[5] Common techniques include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask with a glass rod to expose a fresh surface.[1][2][6]

  • Confirm Reagent Purity: Ensure the this compound starting material is pure and anhydrous.

A successful initiation is typically marked by the disappearance of the iodine color, gentle refluxing of the ether solvent, and the appearance of a cloudy, grey/brown solution.[2]

Q2: I'm observing a low yield and a significant high-boiling byproduct. What is this side reaction and how can it be minimized?

A2: This is a classic sign of Wurtz-type coupling, a major side reaction where the newly formed Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X) to form a homocoupled dimer (R-R).[7][8] For this compound, this byproduct is 1,2-dicyclobutylethane.

Factors that promote Wurtz Coupling:

  • High local concentration of alkyl iodide: Rapid addition of this compound increases the probability of it encountering the formed Grignard reagent instead of the magnesium surface.[7]

  • Elevated reaction temperature: Higher temperatures can accelerate the coupling reaction rate.[9]

  • Insufficiently activated magnesium: A low reactive surface area slows Grignard formation, leaving more unreacted alkyl iodide available for coupling.[7]

Strategies to Minimize Wurtz Coupling:

  • Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. The addition rate should be managed to maintain a gentle, steady reflux without external heating.

  • Maintain Moderate Temperature: The reaction is exothermic. If it becomes too vigorous, use a water bath to cool the flask and slow the reaction, thereby suppressing the Wurtz coupling.[9]

  • Use Highly Activated Magnesium: A large, reactive surface area ensures the alkyl iodide reacts preferentially with the magnesium.

Q3: What are the optimal solvent and temperature conditions for this reaction?

A3: The choice of solvent is critical for stabilizing the Grignard reagent.[10][11]

  • Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[10] Lone pair electrons from the ether oxygen atoms coordinate to the magnesium, forming a soluble, stable complex.[10][11]

    • Diethyl Ether: Its lower boiling point (34.6°C) allows for gentle reflux upon initiation, providing a clear visual cue that the reaction has started. It is often preferred for minimizing Wurtz coupling with reactive halides.[7]

    • Tetrahydrofuran (THF): With a higher boiling point (66°C), THF can better solvate and stabilize the Grignard reagent.[12] However, higher reaction temperatures can sometimes increase the rate of side reactions.[7]

  • Temperature: The reaction should be initiated at room temperature. Once started, the exothermic nature of the reaction should be sufficient to maintain a gentle reflux. If necessary, gentle warming can be applied to start the reaction, but external heating should be removed once it is underway. For reactive iodides, maintaining a controlled, moderate temperature is key to preventing side reactions.[9]

Data & Protocols

Table 1: Comparison of Common Magnesium Activation Methods
Activation MethodDescriptionAdvantagesConsiderations
Iodine (I₂) Crystal A single small crystal is added to the dry magnesium turnings.[2]Simple, effective. The disappearance of the purple iodine vapor is a clear indicator of activation.[2]Introduces a small amount of magnesium iodide into the mixture.
1,2-Dibromoethane (DBE) A small amount is added to initiate the reaction. The reaction is confirmed by the observation of ethylene gas bubbles.[1]Highly effective and reliable. Side products (ethylene and MgBr₂) are generally innocuous.[1]Consumes a small amount of magnesium.
Mechanical Crushing Physically grinding the magnesium turnings against the flask wall with a dry glass rod.[2]Exposes fresh, oxide-free metal surface without chemical additives.[2]Can be difficult to perform effectively and carries a risk of breaking the glassware.[13]
Pre-formed Grignard A small amount of a previously prepared Grignard reagent is added as an initiator.[1]Very effective if a reliable Grignard reagent is already available.Requires having a stock of Grignard reagent on hand.
Experimental Protocol: Synthesis of Cyclobutylmethylmagnesium Iodide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (1 small crystal for activation)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and glass stopper (all flame-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. Continue gentle warming until the color dissipates, indicating the magnesium surface is activated. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approx. 10%) of the total anhydrous ether/THF to the flask to cover the magnesium. Prepare a solution of this compound in the remaining solvent in the dropping funnel. Add a small amount (~5-10%) of the iodide solution to the stirred magnesium suspension.

  • Observation: Watch for signs of reaction initiation (bubbling, gentle reflux, formation of a cloudy gray color). If the reaction does not start, gently warm the flask with a water bath.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the this compound solution dropwise. The rate of addition should be controlled to maintain a steady, gentle reflux. This is crucial to minimize Wurtz coupling.[7]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grey to brown suspension.

Protocol: Titration of the Grignard Reagent (Iodine Method)
  • Accurately weigh ~0.25 g of solid iodine (I₂) into a dry, argon-flushed flask and dissolve it in 10 mL of anhydrous THF.

  • Slowly add the prepared Grignard solution via syringe to the stirred iodine solution until the deep brown/purple color just disappears and a faint yellow or colorless solution remains.

  • Record the volume of Grignard reagent added.

  • The concentration (M) is calculated as: (moles of I₂) / (Volume of Grignard solution in L)

Visual Troubleshooting and Reaction Pathways

Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Are glassware and solvents rigorously dry? start->check_anhydrous check_mg Is Magnesium activated? check_anhydrous->check_mg Yes dry_reagents Action: Flame-dry glassware. Use fresh anhydrous solvent. check_anhydrous->dry_reagents No activate_mg Action: Add I₂ crystal or DBE. Mechanically crush turnings. check_mg->activate_mg No success Reaction Initiates check_mg->success Yes dry_reagents->check_anhydrous activate_mg->success low_yield Low Yield / High-Boiling Byproduct Observed check_addition Was alkyl iodide added slowly? low_yield->check_addition check_temp Was temperature controlled? check_addition->check_temp Yes slow_addition Action: Reduce addition rate to maintain gentle reflux. check_addition->slow_addition No control_temp Action: Use water bath to prevent overheating. check_temp->control_temp No optimized Yield Improved check_temp->optimized Yes slow_addition->optimized control_temp->optimized

Caption: Troubleshooting workflow for Grignard reagent formation.

Reaction_Pathways reactants This compound + Mg Turnings desired_path Desired Pathway: Grignard Formation grignard Cyclobutylmethyl- magnesium Iodide (Product) reactants->grignard + Mg⁰ (surface reaction) side_path Competing Pathway: Wurtz Coupling wurtz 1,2-Dicyclobutylethane (Byproduct) grignard->wurtz + unreacted_halide This compound (Unreacted) unreacted_halide->wurtz

References

Optimizing reaction conditions for nucleophilic substitution on (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution on (Iodomethyl)cyclobutane

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting nucleophilic substitution reactions on this compound.

Frequently Asked Questions (FAQs)

Q1: What type of nucleophilic substitution mechanism should I expect for this compound?

You should expect the reaction to proceed almost exclusively via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] this compound is a primary alkyl halide, where the carbon atom bonded to the iodine is sterically unhindered, making it an ideal substrate for backside attack by a nucleophile.[1][2][4] The formation of a primary carbocation, which would be necessary for an S(_N)1 mechanism, is highly unstable and thus energetically unfavorable.[1]

Q2: Why is my reaction yield lower than expected?

Low yields can stem from several factors. The most common issues include:

  • Sub-optimal Solvent Choice: Using protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity.[5][6]

  • Weak Nucleophile: The rate of an S(_N)2 reaction is directly dependent on the strength and concentration of the nucleophile.[2][7]

  • Competing Elimination (E2) Reaction: Use of a sterically hindered or strongly basic nucleophile can lead to the formation of an alkene byproduct (methylenecyclobutane).

  • Low Temperature: Insufficient temperature can lead to a very slow or incomplete reaction.

  • Reagent Degradation: this compound can be sensitive to light and heat. Ensure it is pure and stored correctly.[8]

Q3: I am observing an unexpected byproduct. What is it likely to be?

The most probable byproduct is the E2 elimination product, methylenecyclobutane . This becomes significant if your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide). Increasing the reaction temperature can also favor elimination over substitution.[9]

Q4: How can I increase the rate of my reaction?

To accelerate an S(_N)2 reaction with this compound, consider the following:

  • Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of a salt-based nucleophile but leave the anionic nucleophile highly reactive.[6][7][10]

  • Nucleophile: Use a stronger, less-hindered nucleophile. For example, a thiolate (RS

    ^-
    ) is a better nucleophile than an alkoxide (RO
    ^-
    ).[11] Also, ensure the nucleophile concentration is adequate, as the rate is dependent on it.[12]

  • Temperature: Gently increasing the temperature will increase the reaction rate. However, be cautious, as excessive heat can promote the competing E2 elimination reaction.[9]

  • Leaving Group: Iodine is already an excellent leaving group, being a very weak base, so this is an ideal substrate.[10][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Solvent is Inappropriate: Using a protic solvent (e.g., ethanol, water).1. Change to a polar aprotic solvent like DMF, DMSO, or acetone to enhance nucleophilicity.[6][14]
2. Low Reaction Temperature: Insufficient thermal energy.2. Increase the temperature moderately (e.g., to 50-80°C), monitoring for elimination byproducts.[8]
3. Weak Nucleophile: Nucleophile is not reactive enough.3. Use a stronger nucleophile (e.g., use NaCN instead of HCN). If possible, use the conjugate base of the nucleophile.
Significant Alkene Byproduct 1. Strongly Basic/Hindered Nucleophile: Nucleophile is acting as a base, causing E2 elimination.1. Select a less basic but still potent nucleophile (e.g., N(_3)
^{-}
, RS
^{-}
, CN
^{-}
).[15]
2. High Reaction Temperature: Elimination is favored entropically at higher temperatures.[9]2. Run the reaction at the lowest temperature that allows for a reasonable substitution rate.
Difficulty Isolating Product 1. Incomplete Reaction: Starting material remains.1. Increase reaction time or moderately increase temperature. Confirm completion with TLC or GC-MS.
2. Emulsion during Workup: Solvent and aqueous layers are not separating.2. Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase.

Data Presentation: Optimizing S(_N)2 Conditions

Table 1: Relative Rate Enhancement by Solvent Choice

This table illustrates the general effect of polar aprotic solvents on the rate of S(_N)2 reactions compared to polar protic solvents. The values are representative of a typical reaction between a primary alkyl iodide and a nucleophile like azide.

SolventTypeDielectric Constant (ε)Relative Rate (Approx.)
MethanolPolar Protic331
WaterPolar Protic80~7
AcetonePolar Aprotic21~500
AcetonitrilePolar Aprotic37~5,000
DMSOPolar Aprotic47~1,300
DMFPolar Aprotic37~28,000

Data is illustrative of general trends in S(_N)2 reactions.[6]

Experimental Protocols

General Protocol: Synthesis of Cyclobutylmethyl Azide

This protocol describes a representative S(_N)2 reaction using sodium azide as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN(_3)) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous NH(_4)Cl solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction: Stir the mixture at room temperature (or heat to 50°C for a faster reaction) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction to 0°C and carefully quench by adding saturated aqueous NH(_4)Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the product by flash column chromatography if necessary.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve Substrate (this compound) in anhydrous DMF prep2 Add Nucleophile (e.g., NaN3) prep1->prep2 react Stir at RT or 50°C Monitor by TLC/GC-MS prep2->react workup1 Quench with aq. NH4Cl react->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry (MgSO4) & Concentrate workup3->workup4 purify Purify via Chromatography workup4->purify

Caption: General experimental workflow for S(_N)2 reaction.

troubleshooting_flowchart start Low Yield of Desired Product q1 Is unreacted starting material present? start->q1 a1_yes Reaction Incomplete q1->a1_yes  Yes q2 Is an alkene byproduct observed? q1->q2  No sol1 Increase Reaction Time or Temperature a1_yes->sol1 a2_yes E2 Elimination Occurring q2->a2_yes  Yes a_other Other issues: - Poor solvent choice - Weak nucleophile - Reagent degradation q2->a_other  No sol2 Use a less basic nucleophile Lower reaction temperature a2_yes->sol2 sol3 Use Polar Aprotic Solvent Use Stronger Nucleophile Check Reagent Purity a_other->sol3

Caption: Troubleshooting flowchart for low product yield.

sn2_factors center SN2 Reaction Rate & Yield on this compound side_reaction Side Reaction: E2 Elimination (Decreases Yield) center->side_reaction Favored by: - Strong/Bulky Base - High Temp substrate Substrate: Primary Halide (Favorable) substrate->center leaving_group Leaving Group: Iodide (Excellent) leaving_group->center nucleophile Nucleophile: Strong & Unhindered (Increases Rate) nucleophile->center solvent Solvent: Polar Aprotic (Increases Rate) solvent->center temperature Temperature: Moderate Heat (Increases Rate) temperature->center

Caption: Key factors influencing the S(_N)2 reaction.

References

Preventing elimination side reactions with (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with (Iodomethyl)cyclobutane. This resource provides troubleshooting guides and frequently asked questions to help you minimize elimination side reactions and optimize your desired substitution pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant elimination byproducts in my reaction with this compound?

A1: this compound is a primary alkyl halide, which typically favors the SN2 substitution pathway. However, it is susceptible to E2 elimination side reactions, especially under suboptimal conditions. The primary factors promoting elimination are the strength and steric bulk of the base/nucleophile, reaction temperature, and solvent choice.

The core issue is the competition between the SN2 and E2 pathways, as illustrated below. A nucleophile can either attack the electrophilic carbon (SN2) or abstract a β-hydrogen (E2).

sn2_vs_e2 sub This compound + Nucleophile/Base ts_sn2 SN2 Transition State sub->ts_sn2 SN2 Path (Nucleophilic Attack) ts_e2 E2 Transition State sub->ts_e2 E2 Path (Proton Abstraction) sn2_product SN2 Product (Substitution) e2_product E2 Product (Elimination - Methylenecyclobutane) ts_sn2->sn2_product ts_e2->e2_product troubleshooting_flowchart start High Elimination Observed check_base Is the Base/Nucleophile Strong and/or Bulky? start->check_base change_base Action: Switch to a less sterically hindered and/or weaker base that is still a good nucleophile (e.g., from t-BuOK to N3-, CN-). check_base->change_base Yes check_temp Is the Reaction Temperature High? check_base->check_temp No change_base->check_temp lower_temp Action: Lower the temperature. Run at 0°C or room temperature. check_temp->lower_temp Yes check_solvent What is the Solvent? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone) to enhance nucleophilicity and favor SN2. check_solvent->change_solvent Protic or Nonpolar success SN2 Pathway Favored check_solvent->success Polar Aprotic change_solvent->success factors_graph sn2 Favors SN2 (Substitution) e2 Favors E2 (Elimination) base Weak Base Good Nucleophile (e.g., N3-, CN-) base->sn2 sterics Strong, Bulky Base (e.g., t-BuOK) sterics->e2 temp Low Temperature temp->sn2 temp_high High Temperature temp_high->e2 solvent Polar Aprotic Solvent (DMSO, DMF) solvent->sn2

Scalable synthesis of (Iodomethyl)cyclobutane for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (Iodomethyl)cyclobutane, a key intermediate in various industrial applications, including pharmaceutical development.

Troubleshooting Guides

This section addresses specific issues that researchers and production chemists may encounter during the synthesis of this compound, primarily focusing on the iodination of cyclobutanemethanol.

Issue 1: Low or No Conversion of Cyclobutanemethanol to this compound

Potential Cause Recommended Solution
Inactive Reagents Iodine: Ensure the iodine used is fresh and has been stored in a tightly sealed container to prevent sublimation and decomposition. Triphenylphosphine (Appel Reaction): Use fresh triphenylphosphine as it can oxidize over time. Sodium Iodide (Finkelstein Reaction): Dry the sodium iodide in an oven before use to remove any absorbed moisture.
Insufficient Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC to find the optimal temperature. For the Appel reaction, refluxing in a suitable solvent like acetonitrile is often effective.
Poor Solvent Choice Appel Reaction: Acetonitrile or dichloromethane are commonly used. Ensure the solvent is anhydrous. Finkelstein Reaction: Acetone is the solvent of choice due to the low solubility of the sodium bromide or chloride byproduct, which drives the reaction forward.[1][2][3] Ensure the acetone is dry.
Incomplete Activation of Alcohol (via Mesylate/Tosylate for Finkelstein) Ensure complete conversion of cyclobutanemethanol to its corresponding mesylate or tosylate before proceeding with the Finkelstein reaction. Monitor this step by TLC or NMR. Use a slight excess of the sulfonyl chloride and a suitable base (e.g., triethylamine, pyridine).

Issue 2: Formation of Significant Byproducts

Byproduct Potential Cause Recommended Solution
Dicyclobutyl Ether High temperatures and prolonged reaction times, especially under acidic conditions. Optimize the reaction temperature and time. Use a non-acidic method like the Appel reaction if ether formation is persistent.
Cyclobutene (Elimination Product) Use of strong, non-hindered bases or excessively high temperatures. Use a milder base for the activation step (if applicable). Maintain the lowest effective reaction temperature.
Unreacted Cyclobutanemethanol Incomplete reaction (see Issue 1). Re-evaluate reaction conditions: time, temperature, and reagent stoichiometry.
Triphenylphosphine Oxide (Appel Reaction) Inherent byproduct of the Appel reaction. This is an expected byproduct and needs to be removed during purification (see Purification section below).

Issue 3: Difficulties in Product Purification

Problem Recommended Solution
Removal of Triphenylphosphine Oxide Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration after precipitation from a suitable solvent system (e.g., by adding a non-polar solvent like hexanes to the reaction mixture). Complexation: Addition of zinc chloride can form a complex with triphenylphosphine oxide, facilitating its removal by precipitation.[4][5] Chromatography: If other methods fail, column chromatography on silica gel is an effective but less scalable method for removal.
Separation from Unreacted Starting Material Distillation: this compound has a significantly different boiling point from cyclobutanemethanol. Fractional distillation under reduced pressure is a highly effective method for purification on an industrial scale.
Residual Iodine Color Aqueous Wash: Wash the organic phase with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any remaining iodine.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for synthesizing this compound?

For industrial applications, a two-step process is often preferred for its scalability and cost-effectiveness. This involves the conversion of cyclobutanemethanol to a sulfonate ester (e.g., mesylate or tosylate), followed by a Finkelstein reaction with sodium iodide in acetone.[1][2][3][6] This method avoids the formation of triphenylphosphine oxide, simplifying purification. The Appel reaction is also a viable and high-yielding method, though purification from the triphenylphosphine oxide byproduct must be considered at scale.[7][8][9][10][11]

Q2: What are the typical yields for the synthesis of this compound?

Yields can vary depending on the chosen method and optimization of reaction conditions.

  • Appel Reaction: Generally high, often exceeding 90% for primary alcohols.

  • Finkelstein Reaction (from mesylate/tosylate): Also typically high, in the range of 85-95%.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the disappearance of the starting material (cyclobutanemethanol or its sulfonate ester) and the appearance of the this compound product.

Q4: Are there any specific safety precautions I should take?

Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagents used in the synthesis, such as iodine, triphenylphosphine, and organic solvents, also have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).

Q5: How can I confirm the identity and purity of my final product?

The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity can be assessed by GC analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound.

Parameter Appel Reaction Finkelstein Reaction (from Mesylate)
Starting Material CyclobutanemethanolCyclobutylmethyl Mesylate
Key Reagents Triphenylphosphine, Iodine, ImidazoleSodium Iodide
Solvent AcetonitrileAcetone
Reaction Temperature 60-80°C50-60°C
Reaction Time 2-4 hours4-8 hours
Typical Yield >90%85-95%
Purity (after purification) >98%>98%

Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction

  • Reaction Setup: To a dry, inert-atmosphere flask, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Dissolve the solids in anhydrous acetonitrile.

  • Addition of Iodine: Cool the mixture in an ice bath and slowly add iodine (1.2 eq) portion-wise. Stir until the iodine has completely dissolved.

  • Addition of Alcohol: Add cyclobutanemethanol (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to remove triphenylphosphine oxide and other impurities.

Protocol 2: Synthesis of this compound via the Finkelstein Reaction

Step A: Synthesis of Cyclobutylmethyl Mesylate

  • Reaction Setup: To a solution of cyclobutanemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which can be used in the next step without further purification.

Step B: Finkelstein Reaction

  • Reaction Setup: Dissolve the crude cyclobutylmethyl mesylate in acetone and add sodium iodide (1.5 eq).

  • Reaction: Heat the mixture to reflux (around 56°C) and stir for 4-8 hours. The formation of a white precipitate (sodium mesylate) indicates the reaction is proceeding. Monitor the reaction by TLC or GC.

  • Workup: After completion, cool the reaction mixture and filter to remove the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the this compound by vacuum distillation.

Visualizations

Scalable_Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_appel Appel Reaction cluster_finkelstein Finkelstein Reaction cluster_purification Purification start Cyclobutanemethanol appel_reagents PPh3, I2, Imidazole in Acetonitrile start->appel_reagents mesylation Mesylation (MsCl, Et3N) start->mesylation Step 1 appel_product Crude this compound + Triphenylphosphine Oxide appel_reagents->appel_product workup Aqueous Workup (Na2S2O3 wash) appel_product->workup mesylate Cyclobutylmethyl Mesylate mesylation->mesylate finkelstein_reagents NaI in Acetone mesylate->finkelstein_reagents Step 2 finkelstein_product Crude this compound + Sodium Mesylate finkelstein_reagents->finkelstein_product finkelstein_product->workup Filter to remove precipitate first distillation Fractional Vacuum Distillation workup->distillation final_product This compound (>98% Purity) distillation->final_product

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Freshness, Purity, Dryness) start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_solvent Verify Solvent Choice and Anhydrous Conditions start->check_solvent byproducts Significant Byproduct Formation ether_formation Ether Formation? byproducts->ether_formation elimination_product Elimination Product? byproducts->elimination_product lower_temp Lower Reaction Temperature ether_formation->lower_temp change_method Consider Alternative (e.g., Appel vs. Finkelstein) ether_formation->change_method elimination_product->lower_temp purification_issue Purification Difficulty remove_tppo Struggling to Remove Triphenylphosphine Oxide? purification_issue->remove_tppo distill Utilize Vacuum Distillation purification_issue->distill precipitate_tppo Precipitate TPPO with ZnCl2 remove_tppo->precipitate_tppo

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically hindered primary alkyl iodide, (Iodomethyl)cyclobutane. The unique structure of this compound can present significant hurdles in typical synthetic transformations. This guide offers strategies and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding compared to other primary alkyl iodides?

A1: The primary reason for the decreased reactivity of this compound is steric hindrance. The cyclobutyl ring, while not as bulky as a tert-butyl group, provides significant steric impediment around the methylene carbon bearing the iodine atom. This steric bulk hinders the backside attack required for bimolecular nucleophilic substitution (SN2) reactions, which are typical for primary alkyl halides. Consequently, reaction rates are often slower, and higher temperatures or longer reaction times may be necessary to achieve satisfactory conversion.

Q2: What are the main competing side reactions to be aware of when using this compound?

A2: Besides slow or incomplete conversion, the primary side reactions to consider are elimination (E2) and, under certain conditions, rearrangement. Although elimination is generally less favorable for primary halides, the use of strong, bulky bases or high temperatures to overcome the steric hindrance for substitution can increase the likelihood of E2 product formation. In reactions that might proceed through a carbocationic intermediate (SN1-like conditions), rearrangement of the cyclobutylcarbinyl cation to a more stable cyclopentyl cation can occur.

Q3: Can I form a Grignard reagent with this compound, and what are the potential challenges?

A3: Yes, it is possible to form the Grignard reagent, cyclobutylmethylmagnesium iodide. However, the initiation of the reaction can be challenging due to the passivating layer of magnesium oxide on the magnesium turnings and the inherent activation energy of the reaction. Furthermore, a significant side reaction to be aware of is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form 1,2-dicyclobutylethane.[1]

Q4: Are there alternative methods to form carbon-carbon bonds with this compound if direct substitution or Grignard reactions are problematic?

A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful alternatives for forming carbon-carbon bonds, especially with challenging substrates.[2] These reactions often tolerate a wider range of functional groups and can be less sensitive to steric hindrance than traditional SN2 or Grignard reactions. For these couplings, the this compound would typically be first converted to an organozinc or organoboron species.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reactions

Symptom: You are attempting a nucleophilic substitution on this compound with a good nucleophile (e.g., azide, cyanide, thiolate) in a polar aprotic solvent, but the reaction shows low conversion or requires prolonged heating, leading to decomposition.

Possible Cause: Severe steric hindrance from the cyclobutyl group is impeding the SN2 backside attack.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Cautiously increase the reaction temperature to provide sufficient activation energy. Monitor the reaction closely for the formation of byproducts.

  • Use a Less Hindered Nucleophile: If possible, switch to a smaller, more potent nucleophile.

  • Change the Solvent: While polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions, in some cases, a less coordinating solvent might alter the reactivity profile.

  • Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes enhance the reaction rate.

  • Alternative Synthetic Routes: If direct substitution is not feasible, consider converting the this compound to an organometallic reagent for subsequent coupling reactions.

Troubleshooting Workflow for Low-Yield SN2 Reactions

G start Low Yield in SN2 Reaction check_purity Is the this compound pure? start->check_purity purify Purify starting material (distillation or chromatography) check_purity->purify No increase_temp Increase reaction temperature and monitor for byproducts check_purity->increase_temp Yes change_nucleophile Use a smaller, more potent nucleophile if possible increase_temp->change_nucleophile change_solvent Experiment with different polar aprotic solvents change_nucleophile->change_solvent alt_route Consider alternative synthetic route (e.g., Grignard or coupling) change_solvent->alt_route

Caption: Decision tree for troubleshooting low yields in SN2 reactions.

Issue 2: Difficulty in Forming the Grignard Reagent

Symptom: You are trying to prepare cyclobutylmethylmagnesium iodide, but the reaction fails to initiate or proceeds with a very low yield, often with the formation of a significant amount of a higher boiling point byproduct.

Possible Cause: A passivating oxide layer on the magnesium surface prevents the reaction from starting. The primary side reaction is Wurtz-type coupling.

Troubleshooting & Optimization:

  • Activate the Magnesium:

    • Ensure the magnesium turnings are fresh and dry.

    • Mechanically crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.

    • Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1]

    • Add a few drops of 1,2-dibromoethane, which will react with the magnesium to form ethylene gas, visually confirming activation.

  • Initiation:

    • Use a concentrated solution of this compound for the initial addition to a small amount of magnesium.

    • Gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Minimize Wurtz Coupling:

    • Once initiated, add the remaining this compound solution dropwise and at a rate that maintains a gentle reflux.

    • Use a dilute solution of the alkyl iodide to keep its instantaneous concentration low.

Experimental Workflow for Grignard Reagent Formation

G start Prepare dry glassware and reagents (flame-dry flask, anhydrous ether/THF) add_mg Add Mg turnings and an iodine crystal to the flask start->add_mg activate_mg Activate Mg (gentle heating, crushing, or 1,2-dibromoethane) add_mg->activate_mg initiate Add a small portion of This compound solution activate_mg->initiate check_initiation Observe for signs of reaction (bubbling, cloudiness) initiate->check_initiation check_initiation->activate_mg Not initiated add_remaining Slowly add the remaining This compound solution check_initiation->add_remaining Initiated reflux Maintain gentle reflux during addition add_remaining->reflux complete Reaction complete reflux->complete

Caption: Step-by-step workflow for the preparation of cyclobutylmethylmagnesium iodide.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for key transformations involving this compound and analogous sterically hindered primary alkyl halides. Note that yields are highly dependent on specific reaction conditions and may require optimization.

Table 1: Nucleophilic Substitution Reactions with this compound

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃DMF8012~85Adapted from[3]
NaCNDMSO10024~70General procedure
NaSPhEthanolReflux8~90General procedure
LiN(CH₃)₂THF256~60General procedure

Table 2: Grignard Reagent Formation - Comparison of Alkyl Iodides

Alkyl IodideSolventInitiation MethodTypical Yield (%)Key ChallengesReference
This compound Ether/THFIodine, crushing60-80Sluggish initiation, Wurtz couplingAdapted from[1]
n-Butyl iodideEtherSpontaneous90-95-[1]
Neopentyl iodideEther/THFIodine, 1,2-dibromoethane50-70Very slow initiation, rearrangement riskGeneral knowledge

Table 3: Palladium-Catalyzed Cross-Coupling of Primary Alkyl Organometallics

Alkyl OrganometallicCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Cyclobutylmethylzinc iodide4-Iodoanisole2% Pd₂(dba)₃ / 8% PCyp₃THF/NMP80~80Adapted from[2]
Cyclobutylmethyl-9-BBN1-BromonaphthalenePd(PPh₃)₄ / K₃PO₄Dioxane/H₂O90~75Adapted from Suzuki, 1992

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylmethyl Azide (SN2 Reaction)

Objective: To synthesize cyclobutylmethyl azide via a nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by distillation under reduced pressure.

Protocol 2: Preparation of Cyclobutylmethylmagnesium Iodide (Grignard Reagent)

Objective: To prepare a solution of cyclobutylmethylmagnesium iodide for use in subsequent reactions.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a glass stopper under a stream of dry nitrogen or argon.

  • Place the magnesium turnings and a small crystal of iodine in the hot flask.

  • Allow the flask to cool to room temperature under an inert atmosphere.

  • Add enough anhydrous ether or THF to just cover the magnesium turnings.

  • Dissolve the this compound in anhydrous ether or THF in the dropping funnel.

  • Add a small portion (~5-10%) of the this compound solution to the magnesium suspension.

  • If the reaction does not initiate spontaneously (indicated by bubbling and a cloudy appearance), gently warm the flask with a heat gun. If necessary, carefully crush the magnesium with a dry glass rod.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution should be used immediately. Its concentration can be determined by titration.

Protocol 3: Suzuki-Miyaura Coupling of Cyclobutylmethylboronic Ester (Illustrative)

Objective: To perform a palladium-catalyzed cross-coupling reaction to form a C(sp²)-C(sp³) bond. (Note: This requires prior synthesis of the boronic ester from the Grignard reagent).

Materials:

  • Cyclobutylmethylpinacol boronate (1.0 eq)

  • Aryl bromide (e.g., 1-bromonaphthalene) (1.1 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine the cyclobutylmethylpinacol boronate, aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (Iodomethyl)cyclobutane and (Bromomethyl)cyclobutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (Iodomethyl)cyclobutane and (Bromomethyl)cyclobutane, focusing on their behavior in nucleophilic substitution reactions. The information presented is intended to assist researchers in selecting the appropriate substrate for their synthetic needs, with supporting theoretical principles and representative experimental data.

Introduction to Reactivity in Nucleophilic Substitution

The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the leaving group and the strength of the carbon-halogen bond. In the context of this compound and (Bromomethyl)cyclobutane, both are primary alkyl halides and are therefore expected to predominantly undergo bimolecular nucleophilic substitution (SN2) reactions.

The generally accepted order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[1] This trend is a consequence of two main effects:

  • Leaving Group Ability: A good leaving group is a species that is stable on its own. Iodide (I⁻) is a larger, more polarizable, and weaker base than bromide (Br⁻), making it a more stable leaving group.[2]

  • Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break during the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.[1]

Reaction Mechanisms

As primary alkyl halides, both this compound and (Bromomethyl)cyclobutane favor the SN2 mechanism. This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide leaving group. This "backside attack" results in an inversion of stereochemistry at the carbon center.

SN2_Mechanism reactant Nu⁻ + H₂C(R)-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Backside Attack product Nu-CH₂(R) + X⁻ transition_state->product Leaving Group Departure

Caption: The SN2 reaction mechanism.

Data Presentation: A Quantitative Comparison

While specific kinetic data for the nucleophilic substitution of this compound and (Bromomethyl)cyclobutane are not extensively available in the literature, the relative reactivity can be reliably inferred from data on analogous primary alkyl halides. The following table illustrates the well-established trend in reactivity for the SN2 reaction of primary alkyl halides with a common nucleophile.

SubstrateLeaving GroupRelative Rate Constant (krel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions and serves as a strong proxy for the behavior of (halomethyl)cyclobutanes.[3]

This data clearly demonstrates that the iodo-substituted alkane is significantly more reactive than its bromo-counterpart.

Experimental Protocols

The following are representative protocols for common nucleophilic substitution reactions.

Protocol 1: Finkelstein Reaction - Synthesis of this compound

The Finkelstein reaction is a classic example of an SN2 reaction that exploits the differential solubility of sodium halides to drive the equilibrium towards the formation of an alkyl iodide.[4]

Objective: To synthesize this compound from (Bromomethyl)cyclobutane.

Materials:

  • (Bromomethyl)cyclobutane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve (Bromomethyl)cyclobutane (1.0 eq) in anhydrous acetone.

  • Add a stoichiometric excess of anhydrous sodium iodide (typically 1.5 to 3.0 eq).

  • Equip the flask with a reflux condenser and stir the mixture at room temperature or gently reflux (acetone boiling point: 56 °C) for 12-24 hours. The reaction can be monitored by the formation of a white precipitate of sodium bromide (NaBr), which is insoluble in acetone.

  • Upon completion (as determined by TLC or GC analysis), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated NaBr.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The residue can be further purified by distillation or column chromatography to yield this compound.

Protocol 2: Synthesis of (Azidomethyl)cyclobutane

This protocol describes a nucleophilic substitution reaction using sodium azide as the nucleophile.

Objective: To synthesize (Azidomethyl)cyclobutane from (Bromomethyl)cyclobutane.

Materials:

  • (Bromomethyl)cyclobutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dichloromethane or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve (Bromomethyl)cyclobutane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 to 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Azidomethyl)cyclobutane.

  • The product can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for conducting and analyzing these nucleophilic substitution reactions can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification & Analysis reagents Dissolve Substrate & Reagent reaction_conditions Set Temperature & Stir reagents->reaction_conditions monitoring Monitor by TLC/GC reaction_conditions->monitoring workup Quench & Extract monitoring->workup purification Column Chromatography / Distillation workup->purification analysis Characterize by NMR, IR, MS purification->analysis

Caption: General experimental workflow.

Conclusion

Based on fundamental principles of organic chemistry, This compound is significantly more reactive than (Bromomethyl)cyclobutane in SN2 reactions . This is due to the superior leaving group ability of the iodide ion and the weaker carbon-iodine bond. For synthetic applications requiring rapid and efficient nucleophilic substitution, this compound is the preferred substrate. However, (Bromomethyl)cyclobutane is often more readily available and can be effectively converted to the more reactive iodo derivative in situ or in a separate step via the Finkelstein reaction. The choice of substrate will ultimately depend on the specific requirements of the synthetic route, including reaction kinetics, cost, and availability of starting materials.

References

A Researcher's Guide to Alternative Reagents for Introducing the Cyclobutylmethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

The cyclobutylmethyl moiety is a valuable structural motif in medicinal chemistry and organic synthesis, prized for its ability to confer unique conformational constraints and metabolic stability to molecules. The selection of an appropriate reagent to introduce this group is critical and depends on factors such as substrate compatibility, desired reaction mechanism, and potential side reactions. This guide provides an objective comparison of common and alternative reagents for cyclobutylmethylation, supported by experimental data and detailed protocols.

Comparison of Reagent Classes

The introduction of the cyclobutylmethyl group can be broadly categorized into two main strategies: electrophilic substitution, where a cyclobutylmethyl electrophile is attacked by a nucleophile, and nucleophilic substitution, where a cyclobutylmethyl nucleophile attacks an electrophile.

Electrophilic Reagents: Halides and Sulfonate Esters

These reagents are the most common choice for reacting with nucleophiles (such as amines, thiols, or carbanions). The general form of the reaction is R-Nu + Cbm-LG → R-Nu-Cbm (where Cbm = cyclobutylmethyl, LG = leaving group). The primary factor differentiating these reagents is the nature of the leaving group, which dictates reactivity and reaction conditions.

  • Cyclobutylmethyl Halides (Cbm-Br, Cbm-Cl): These are workhorse reagents, with the bromide being more reactive than the chloride. They are typically used in SN2 reactions with strong nucleophiles. A significant drawback is their propensity to undergo SN1-type reactions with weaker nucleophiles or under protic solvent conditions, which can lead to carbocation intermediates and subsequent ring-expansion to undesired cyclopentyl products.

  • Cyclobutylmethyl Sulfonates (Cbm-OTs, Cbm-OMs, Cbm-OTf): This class includes tosylates (OTs), mesylates (OMs), and triflates (OTf). They are synthesized from the readily available cyclobutylmethanol and are generally more reactive than halides due to the exceptional stability of the sulfonate leaving group.[1][2] This enhanced reactivity often allows for milder reaction conditions and broader substrate scope. The general order of reactivity is Triflate > Tosylate ≈ Mesylate > Bromide > Chloride.[1][3][4] Using sulfonate esters is a preferred method for ensuring an SN2 pathway and avoiding skeletal rearrangements.[2]

Nucleophilic Reagents: Organometallics

When the target molecule contains an electrophilic site (e.g., a carbonyl group), a nucleophilic cyclobutylmethyl reagent is required.

  • Cyclobutylmethyl Grignard Reagent (Cbm-MgBr): Prepared from cyclobutylmethyl bromide and magnesium metal, this is a powerful carbon nucleophile and a strong base. It readily reacts with aldehydes, ketones, esters, and carbon dioxide. Care must be taken to use anhydrous conditions, as Grignard reagents are highly sensitive to moisture and protic functional groups.

  • Cyclobutylmethyl Lithium (Cbm-Li): Typically prepared via reaction of the corresponding halide with lithium metal, organolithium reagents are even more reactive and basic than their Grignard counterparts.[5] They are used in similar applications but may offer different selectivity or reactivity with highly hindered electrophiles. Their high reactivity also demands strict anhydrous and inert atmosphere conditions.[5][6]

Data Presentation: Comparison of Cyclobutylmethylating Agents

Reagent ClassSpecific Reagent ExampleLeaving Group / Reactive SpeciesTypical ReactionTypical ConditionsAdvantagesDisadvantages
Halide Cyclobutylmethyl bromide (Cbm-Br)Br⁻SN2 with N, O, S, C nucleophilesAprotic polar solvent (DMF, DMSO, Acetone), HeatCost-effective, commercially available.Less reactive than sulfonates; risk of SN1 pathway leading to ring-expansion rearrangement.[2]
Sulfonate Cyclobutylmethyl tosylate (Cbm-OTs)TsO⁻SN2 with N, O, S, C nucleophilesAprotic polar solvent (DMF, MeCN), Base (K₂CO₃, Et₃N)Excellent leaving group, high yields, clean SN2 inversion, avoids rearrangement.[2][7]Two-step synthesis from alcohol; higher cost than halides.
Sulfonate Cyclobutylmethyl mesylate (Cbm-OMs)MsO⁻SN2 with N, O, S, C nucleophilesAprotic polar solvent (DMF, MeCN), Base (K₂CO₃, Et₃N)Similar reactivity to tosylates, good leaving group.[1][8]Two-step synthesis from alcohol.
Sulfonate Cyclobutylmethyl triflate (Cbm-OTf)TfO⁻SN2 with N, O, S, C nucleophilesAprotic polar solvent, often at low temp.Extremely reactive, useful for unreactive nucleophiles.[1][3]Can be unstable, expensive, sensitive to moisture.
Organometallic Cyclobutylmethylmagnesium bromide (Cbm-MgBr)"Cbm⁻" (carbanion)Nucleophilic addition to carbonyls, epoxides, CO₂Anhydrous ether (THF, Et₂O), inert atmosphere (N₂, Ar)Potent C-nucleophile, versatile for C-C bond formation.Highly sensitive to water and protic functional groups; requires inert atmosphere.
Organometallic Cyclobutylmethyl lithium (Cbm-Li)"Cbm⁻" (carbanion)Nucleophilic addition, metalationAnhydrous ether or hydrocarbon solvent, inert atmosphere (N₂, Ar)More reactive than Grignard reagents.[5]Extremely reactive and basic, requires stringent anhydrous/inert conditions.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-(Cyclobutylmethyl)aniline via Tosylate Intermediate

This protocol details the conversion of a primary alcohol into an excellent leaving group (tosylate) and its subsequent displacement by an amine nucleophile, a robust method that avoids rearrangement.

Step A: Synthesis of Cyclobutylmethyl Tosylate

  • Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with cyclobutylmethanol (5.0 g, 58.0 mmol, 1.0 eq.).

  • Dissolution: Anhydrous dichloromethane (100 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Base Addition: Pyridine (5.6 mL, 69.6 mmol, 1.2 eq.) is added slowly to the stirred solution.

  • Tosylation: p-Toluenesulfonyl chloride (TsCl) (12.2 g, 63.8 mmol, 1.1 eq.) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of 50 mL of cold water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • Washing: The combined organic layers are washed sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield cyclobutylmethyl tosylate, which can be purified by column chromatography (Hexane/Ethyl Acetate gradient) or used directly in the next step.

Step B: Nucleophilic Substitution with Aniline

  • Setup: A 100 mL round-bottom flask is charged with cyclobutylmethyl tosylate (from Step A, ~58.0 mmol, 1.0 eq.), aniline (6.4 g, 69.6 mmol, 1.2 eq.), and finely ground potassium carbonate (K₂CO₃) (12.0 g, 87.0 mmol, 1.5 eq.).

  • Solvent: Anhydrous acetonitrile (50 mL) is added to the flask.

  • Reaction: The mixture is heated to reflux (approx. 82 °C) and stirred vigorously for 12-18 hours, monitoring for completion by TLC.

  • Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and water (100 mL).

  • Extraction: The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 50 mL).

  • Washing & Isolation: The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford pure N-(cyclobutylmethyl)aniline. A typical isolated yield for this two-step sequence is in the range of 70-85%.

Protocol 2: Preparation of Cyclobutylmethylmagnesium Bromide and Reaction with Benzaldehyde

This protocol describes the formation of a nucleophilic Grignard reagent and its subsequent use in C-C bond formation.

  • Setup: A 250 mL three-neck flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all fitted with drying tubes (CaCl₂). The entire apparatus is flame-dried under a stream of dry nitrogen or argon and allowed to cool.

  • Magnesium Activation: Magnesium turnings (1.70 g, 70.0 mmol, 1.2 eq.) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

  • Initiation: A solution of cyclobutylmethyl bromide (8.70 g, 58.4 mmol, 1.0 eq.) in 50 mL of anhydrous diethyl ether is prepared and ~5 mL is added to the magnesium via the dropping funnel. The reaction is initiated by gentle warming or the addition of a sonicator probe until bubbling is observed and the brown iodine color fades.

  • Grignard Formation: The remaining ethereal solution of cyclobutylmethyl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

  • Reaction with Electrophile: The Grignard solution is cooled to 0 °C. A solution of benzaldehyde (5.66 g, 53.4 mmol, 0.92 eq.) in 20 mL of anhydrous diethyl ether is added dropwise from the funnel over 30 minutes.

  • Quenching: After addition, the reaction is stirred at room temperature for 1 hour. The flask is then cooled in an ice bath, and the reaction is slowly quenched by the dropwise addition of 50 mL of cold saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude alcohol product is purified by column chromatography to yield phenyl(cyclobutyl)methanol. A typical yield for this reaction is approximately 75-90%.

Mandatory Visualization

Electrophilic_Reagents_Workflow cluster_start Starting Material cluster_path1 Sulfonate Pathway cluster_path2 Halide Pathway cluster_reaction Nucleophilic Substitution (SN2) start Cyclobutylmethanol tosylation Tosylation (TsCl, Pyridine) start->tosylation Step 1a bromination Bromination (PBr3) start->bromination Step 1b tosylate Cbm-OTs tosylation->tosylate product Alkylated Product (N-(Cyclobutylmethyl)aniline) tosylate->product High Yield, Avoids Rearrangement bromide Cbm-Br bromination->bromide bromide->product Lower Yield, Risk of Rearrangement nucleophile Nucleophile (e.g., Aniline) nucleophile->product

Caption: Synthetic workflow for preparing electrophilic cyclobutylmethyl reagents.

Nucleophilic_Reagents_Workflow cluster_start Starting Material cluster_path1 Grignard Pathway cluster_path2 Organolithium Pathway cluster_reaction Nucleophilic Addition bromide Cyclobutylmethyl Bromide grignard_prep Grignard Formation (Mg, Et2O) bromide->grignard_prep Step 1a lithium_prep Lithiation (Li, Et2O) bromide->lithium_prep Step 1b grignard Cbm-MgBr grignard_prep->grignard product Addition Product (Phenyl(cyclobutyl)methanol) grignard->product Standard Reactivity lithium Cbm-Li lithium_prep->lithium lithium->product Higher Reactivity electrophile Electrophile (e.g., Benzaldehyde) electrophile->product

Caption: Synthetic workflow for preparing nucleophilic cyclobutylmethyl reagents.

Conclusion

The choice of reagent for introducing a cyclobutylmethyl group is a critical decision in synthetic design.

  • For SN2 reactions with nucleophiles , converting cyclobutylmethanol to a sulfonate ester (tosylate or mesylate) is the most robust and reliable strategy. It provides a highly reactive electrophile that minimizes the risk of rearrangement side reactions, leading to cleaner products and higher yields compared to the corresponding halides.

  • For C-C bond formation with electrophiles , the cyclobutylmethyl Grignard reagent offers a versatile and effective option. It balances high nucleophilicity with more manageable handling requirements compared to the more pyrophoric and reactive organolithium counterpart.

By carefully considering the reaction type, substrate, and potential side reactions, researchers can select the optimal reagent to efficiently incorporate the cyclobutylmethyl group into their target molecules.

References

Illuminating the Cyclobutane Core: A Comparative Guide to Spectroscopic Confirmation of (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of spectroscopic methodologies for the structural confirmation of (Iodomethyl)cyclobutane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of key spectroscopic data with its synthetic precursors, offering a robust framework for unambiguous product identification.

The synthesis of novel chemical entities containing strained ring systems, such as cyclobutane derivatives, is a cornerstone of modern medicinal chemistry. The unique conformational constraints of the cyclobutane ring can impart favorable pharmacological properties. However, the synthesis of these molecules can often yield a mixture of products, necessitating rigorous structural confirmation. This guide focuses on the spectroscopic techniques used to verify the structure of this compound, a key intermediate in the synthesis of various pharmaceutical agents. A comparison with its common precursors, (Bromomethyl)cyclobutane and (Hydroxymethyl)cyclobutane, is provided to highlight the distinct spectroscopic signatures that enable confident product identification.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound and its precursors. This data serves as a reference for researchers to confirm the successful synthesis of the target molecule and to identify potential impurities.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
This compound-CH₂I~3.2Doublet
-CH (cyclobutane)~2.5Multiplet
-CH₂ (cyclobutane)~1.8 - 2.1Multiplet
(Bromomethyl)cyclobutane-CH₂Br~3.4Doublet
-CH (cyclobutane)~2.6Multiplet
-CH₂ (cyclobutane)~1.8 - 2.2Multiplet
(Hydroxymethyl)cyclobutane-CH₂OH~3.5Doublet
-CH (cyclobutane)~2.4Multiplet
-CH₂ (cyclobutane)~1.7 - 2.0Multiplet
-OHVariableSinglet (broad)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound-CH₂I~10
-CH (cyclobutane)~35
-CH₂ (cyclobutane, C2/C4)~28
-CH₂ (cyclobutane, C3)~18
(Bromomethyl)cyclobutane-CH₂Br~38
-CH (cyclobutane)~36
-CH₂ (cyclobutane, C2/C4)~28
-CH₂ (cyclobutane, C3)~18
(Hydroxymethyl)cyclobutane-CH₂OH~68
-CH (cyclobutane)~37
-CH₂ (cyclobutane, C2/C4)~25
-CH₂ (cyclobutane, C3)~16

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pattern
This compound196127 ([M-I]⁺), 69 ([C₅H₉]⁺)Loss of iodine radical is a primary fragmentation pathway.
(Bromomethyl)cyclobutane150/152 (1:1 ratio)71 ([M-Br]⁺), 69 ([C₅H₉]⁺)Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 pattern.
(Hydroxymethyl)cyclobutane10082 ([M-H₂O]⁺), 69 ([C₅H₉]⁺)Loss of water is a common fragmentation for alcohols.

Table 4: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compoundC-I stretch~500-600
C-H (cyclobutane)~2850-2950
(Bromomethyl)cyclobutaneC-Br stretch~550-650
C-H (cyclobutane)~2850-2950
(Hydroxymethyl)cyclobutaneO-H stretch (broad)~3200-3600
C-O stretch~1050
C-H (cyclobutane)~2850-2950

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) is typically used for these relatively volatile compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Energy: Standard 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

  • Sample Preparation: For ATR, place a small drop of the neat liquid sample directly on the crystal. For a thin film, dissolve the sample in a volatile solvent, apply it to the salt plate, and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Cyclobutanemethanol Step1 Tosyl or Mesyl Activation Start->Step1 Intermediate (Cyclobutylmethyl) Tosylate/Mesylate Step1->Intermediate Step2 Halogen Exchange (e.g., Finkelstein Reaction) Intermediate->Step2 Product This compound Step2->Product NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Synthetic and analytical workflow for this compound.

G Product This compound C₅H₉I NMR ¹H NMR -CH₂I: ~3.2 ppm (d) -CH: ~2.5 ppm (m) -CH₂: 1.8-2.1 ppm (m) ¹³C NMR -CH₂I: ~10 ppm -CH: ~35 ppm -CH₂ (α): ~28 ppm -CH₂ (β): ~18 ppm Product->NMR Provides detailed connectivity MS Mass Spectrometry Molecular Ion: 196 (M⁺) Key Fragments: 127 ([M-I]⁺), 69 ([C₅H₉]⁺) Product->MS Confirms molecular weight and key fragments IR Infrared Spectroscopy C-I stretch: 500-600 cm⁻¹ C-H stretch: 2850-2950 cm⁻¹ Product->IR Identifies functional groups

Cyclobutane vs. Cyclopentane Synthons in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the deliberate incorporation of small carbocyclic rings, known as synthons, is a key strategy for optimizing the pharmacological profile of drug candidates. Among these, cyclobutane and cyclopentane moieties, while seemingly similar, impart distinct and often decisive properties to a molecule. This guide provides a comprehensive, data-driven comparison of these two cycloalkanes to aid researchers, scientists, and drug development professionals in their strategic decision-making during the drug discovery process.

At a Glance: Key Physicochemical and Structural Differences

The fundamental differences between cyclobutane and cyclopentane stem from their inherent ring strain. Cyclobutane possesses a significantly higher ring strain energy (approximately 26.3 kcal/mol) compared to the relatively strain-free cyclopentane (around 6-7 kcal/mol)[1]. This disparity in strain energy dictates their preferred conformations and influences their interactions with biological targets. Cyclobutane adopts a puckered or folded conformation, which can rigidly orient substituents in distinct spatial arrangements[1]. In contrast, cyclopentane is more flexible, readily interconverting between envelope and twist conformations.

PropertyCyclobutaneCyclopentaneReference
Ring Strain Energy~26.3 kcal/mol~7.1 kcal/mol[1]
ConformationPuckeredEnvelope/Twist[1][2]
C-C-C Bond Angle~88° (puckered)~105° (envelope)[1][3]
Prevalence in DrugsUnderrepresentedMore common

Performance in Drug Design: A Data-Driven Comparison

The choice between a cyclobutane and a cyclopentane synthon can have profound effects on a drug candidate's metabolic stability, binding affinity, and overall pharmacological activity.

Metabolic Stability

The incorporation of small cycloalkanes can significantly alter a molecule's metabolic fate, often by sterically shielding metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.

A direct comparison of the metabolic profiles of fentanyl analogs containing cyclobutane and cyclopentane rings revealed distinct patterns of metabolism in human hepatocytes. While both underwent hydroxylation on the cycloalkane ring, the specific metabolites and their relative abundance differed, highlighting the influence of the ring size on metabolic pathways.

Metabolic Profile of Fentanyl Analogs in Human Hepatocytes

AnalogMajor Metabolic Pathways
Cyclobutyl FentanylN-dealkylation, hydroxylation on the cyclobutyl ring, and amide hydrolysis.
Cyclopentyl FentanylDominated by mono-hydroxylation on the cyclopentyl ring and N-dealkylation.

Data sourced from a study on the metabolism of fentanyl analogs.

Binding Affinity and Pharmacological Activity

The rigid, three-dimensional structure of the cyclobutane ring can be instrumental in pre-organizing a molecule into its bioactive conformation, thereby enhancing its binding affinity for a biological target. This conformational restriction can minimize the entropic penalty upon binding.

Several case studies underscore the critical role of the cyclobutane moiety for optimal biological activity, where its replacement with a larger cyclopentane or cyclohexane ring leads to a significant drop in potency.

Case Study 1: G9a Histone Methyltransferase Inhibitors

In the development of inhibitors for the G9a histone methyltransferase, a spirocyclic cyclobutane ring was found to be crucial for potent inhibition.

CompoundModificationPotency (IC50)
A-366 Spirocyclic cyclobutane 3.3 nM (for G9a) [4][5]
AnalogSpirocyclic cyclopentane>10-fold drop in potency[6]
AnalogSpirocyclic cyclohexane>10-fold drop in potency[6]

Case Study 2: Cannabinoid Receptor Ligands

Structure-activity relationship (SAR) studies on cannabinoid receptor ligands have also demonstrated the impact of cycloalkane ring size on binding affinity. In certain scaffolds, cyclobutane-containing analogs have shown higher potency compared to their cyclopentane counterparts at CB1 and CB2 receptors. This suggests that the more constrained puckered conformation of cyclobutane may better position key pharmacophoric elements for optimal receptor interaction.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and test compound solutions in phosphate buffer.

  • Incubation: Pre-warm the microsomal solution and test compound at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the linear regression.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., with ³H or ¹²⁵I)

  • Unlabeled test compounds (competitors)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radiolabeled ligand and receptor suspension in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, unlabeled competitor, radiolabeled ligand, and receptor suspension.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined, from which the Ki (inhibition constant) can be calculated.

Visualizing the Impact: Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to inflammation and immune responses. PF-04965842 (Abrocitinib), a selective JAK1 inhibitor containing a cyclobutane moiety, modulates this pathway. Inhibition of JAK1 can interfere with the signaling of multiple pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-4, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene PF04965842 PF-04965842 (Cyclobutane-containing) PF04965842->JAK1 Inhibition

JAK-STAT signaling pathway inhibited by a cyclobutane-containing drug.
Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of a drug candidate using a liver microsomal assay.

Microsomal_Stability_Workflow start Start prep Prepare Microsomes, Test Compound, & NADPH Regenerating System start->prep incubate Incubate at 37°C prep->incubate timepoint Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->timepoint terminate Terminate Reaction (add cold Acetonitrile + IS) timepoint->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t1/2 and CLint analyze->data end End data->end

Workflow for a liver microsomal stability assay.

Conclusion

Both cyclobutane and cyclopentane synthons offer valuable, yet distinct, advantages in drug discovery. The highly strained and conformationally constrained nature of the cyclobutane ring can be a powerful tool for enhancing binding affinity and metabolic stability by rigidly positioning key functional groups and shielding metabolic hotspots. Conversely, the greater flexibility of the cyclopentane ring may be advantageous in scenarios where some conformational adaptation is required for optimal target engagement. The underrepresentation of cyclobutane in marketed drugs may be partly attributed to historical synthetic challenges; however, with advancements in synthetic methodologies, its application is becoming increasingly accessible. The choice between these two cycloalkanes should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target and compound series, supported by empirical data from head-to-head comparisons.

References

Cyclobutane Moieties: A Key to Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The inherent lability of many promising molecules to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to poor pharmacokinetic profiles, including low bioavailability and short half-life. Strategic structural modifications are therefore essential to protect metabolically vulnerable sites. One increasingly employed strategy is the incorporation of a cyclobutane ring, which can serve as a metabolically robust bioisostere for more labile groups, such as gem-dimethyl or linear alkyl chains.

This guide provides a comparative analysis of the metabolic stability of cyclobutane-containing compounds versus common alternatives, supported by experimental data. We will delve into the detailed experimental protocols for assessing metabolic stability and present quantitative data to inform rational drug design.

The Metabolic Advantage of Cyclobutane

The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation and increased C-C bond strain compared to larger cycloalkanes.[1] While this strain might imply reactivity, in the context of drug metabolism, the cyclobutane moiety is often more resistant to oxidative metabolism than acyclic counterparts.[2] The primary metabolic pathway for many drug molecules is hydroxylation, and replacing a metabolically susceptible group, such as a gem-dimethyl group which is prone to oxidation, with a cyclobutane ring can effectively block this metabolic route.[1] This substitution can lead to a significant improvement in metabolic stability, resulting in a longer half-life and improved in vivo exposure.[1]

Comparative Metabolic Stability Data

The in vitro liver microsomal stability assay is a standard method for evaluating the metabolic stability of compounds. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs. The key parameters derived from this assay are the half-life (t1/2) and the intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes.[2] A lower CLint value indicates greater metabolic stability.[3]

The following table presents a direct comparison of the intrinsic clearance of tert-butyl, trifluoromethyl-cyclopropane (CF3-Cyclopropane), and trifluoromethyl-cyclobutane (CF3-Cyclobutane) analogs for four different model compounds in human liver microsomes. This data highlights how the incorporation of small rings can influence metabolic stability.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024) as cited in a BenchChem technical guide.[2]

In the case of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated enhanced metabolic stability (lower CLint) compared to the parent compound containing a tert-butyl group.[2] Conversely, for Model Amide 1 and Tebutam, the introduction of these small rings resulted in decreased metabolic stability.[2] It is noteworthy that in these examples, the metabolic stabilities of the cyclobutane and cyclopropane analogs were very similar to each other.[2] This underscores that while the incorporation of a cyclobutane ring is a promising strategy, its effect is context-dependent and requires empirical validation for each new chemical series.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible metabolic stability data. The following is a typical protocol for a liver microsomal stability assay.

Objective

To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes.

Materials
  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Methodology
  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological transformations, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Working Solution pre_warm Pre-warm Microsomes and Compound prep_compound->pre_warm thaw_microsomes Thaw Liver Microsomes thaw_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH System prep_nadph->initiate_reaction pre_warm->initiate_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate Calculate t1/2 and CLint plot_data->calculate

Caption: Workflow for a liver microsomal stability assay.

G Compound Cyclobutane-Containing Compound CYP450 Cytochrome P450 Enzymes (CYPs) Compound->CYP450 Oxidation Metabolite Hydroxylated Metabolite CYP450->Metabolite

Caption: Common metabolic pathway for cyclobutane-containing drugs.

Conclusion

The strategic incorporation of a cyclobutane ring represents a powerful tool in a medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. By serving as a robust bioisostere for more metabolically labile groups, it can effectively block sites of oxidative metabolism, leading to improved pharmacokinetic properties. However, as the provided data illustrates, the effects of such structural modifications are not universally predictable and necessitate empirical validation through standardized in vitro assays. The detailed experimental protocol and workflows presented here provide a framework for researchers to reliably assess the metabolic stability of their compounds and make data-driven decisions in the optimization of novel therapeutics.

References

X-ray Crystallographic Analysis of (Iodomethyl)cyclobutane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of (Iodomethyl)cyclobutane derivatives based on X-ray crystallographic data. The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can influence the pharmacological properties of a molecule. The introduction of an iodomethyl group provides a handle for further functionalization and can impact crystal packing and intermolecular interactions. This document summarizes key crystallographic parameters, details the experimental methodology for such analyses, and illustrates relevant workflows.

Comparative Crystallographic Data

The following tables present a summary of hypothetical crystallographic data for three distinct this compound derivatives: this compound, 1-Iodo-1-methylcyclobutane, and cis-1,2-bisthis compound. This data is illustrative to showcase a comparative analysis.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
This compoundC₅H₉IMonoclinicP2₁/c8.566.3212.1490105.290633.44
1-Iodo-1-methylcyclobutaneC₅H₉IOrthorhombicPbca10.2311.4513.879090901623.18
cis-1,2-bisthis compoundC₆H₁₀I₂MonoclinicC2/c15.675.8811.2390112.590955.84

Table 2: Key Bond Lengths, Bond Angles, and Torsion Angles

CompoundC-I Bond Length (Å)C-C (ring avg.) (Å)C-C-C (ring avg.) (°)Puckering Angle (°)C-C-C-I Torsion Angle (°)
This compound2.151.5589.525.1175.3
1-Iodo-1-methylcyclobutane2.181.5689.228.4-
cis-1,2-bisthis compound2.16, 2.171.5589.822.765.8, -170.2

Experimental Protocols

A detailed methodology for the X-ray crystallographic analysis of small organic compounds like this compound derivatives is provided below.

I. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Material Purification: The this compound derivative is first purified to >98% purity, as determined by NMR and GC-MS.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the title compounds, slow evaporation from a solution in a mixed solvent system, such as hexane/ethyl acetate, at room temperature is often effective.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is left in a loosely covered vial in a vibration-free environment to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed jar containing a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to the gradual crystallization of the compound.

II. X-ray Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection Instrument: Data is collected on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used.

  • Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

III. Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software tools to check for consistency and quality. The final crystallographic data is deposited in a public database such as the Cambridge Structural Database (CSD).

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification (>98%) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Crystallization Slow Evaporation / Vapor Diffusion Solvent->Crystallization Mount Crystal Mounting Crystallization->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing & Correction Collect->Process Solution Structure Solution (Direct Methods) Process->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (CSD) Refinement->Validation

Caption: Experimental Workflow for X-ray Crystallographic Analysis.

logical_relationship cluster_properties Molecular Properties cluster_crystal_properties Crystal Properties Molecular_Structure Molecular Structure Intermolecular_Interactions Intermolecular Interactions Molecular_Structure->Intermolecular_Interactions influences Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing dictates Physicochemical_Properties Physicochemical Properties (Solubility, Melting Point) Crystal_Packing->Physicochemical_Properties affects Xray_Data X-ray Crystallographic Data Xray_Data->Molecular_Structure determines

Caption: Relationship between Crystallographic Data and Material Properties.

Cyclobutane-Based Drugs: A Comparative Analysis of Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, drugs incorporating a cyclobutane moiety have emerged as a significant class, demonstrating notable efficacy in various malignancies. This guide provides a detailed comparison of these novel agents against existing treatments, supported by clinical trial data and experimental methodologies, to inform researchers, scientists, and drug development professionals.

Hormone Receptor-Positive Breast Cancer

Fulvestrant

Fulvestrant is a selective estrogen receptor degrader (SERD) containing a cyclobutane ring. It functions by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-mediated signaling pathways that drive tumor growth in hormone receptor (HR)-positive breast cancer.

Efficacy Comparison:

Fulvestrant has been compared with aromatase inhibitors, such as anastrozole, which are a standard of care for HR-positive advanced breast cancer in postmenopausal women.

Clinical TrialTreatment ArmsNMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Median Overall Survival (OS)
FALCON [1][2][3][4]Fulvestrant23016.6 months46.1%44.8 months
Anastrozole23213.8 months44.8%42.7 months

Experimental Protocol: FALCON Trial (NCT01602380) [3]

The FALCON study was a Phase III, randomized, double-blind, multicenter trial.

  • Patient Population: Postmenopausal women with estrogen receptor-positive and/or progesterone receptor-positive locally advanced or metastatic breast cancer who had not received prior endocrine therapy.

  • Intervention: Patients were randomized 1:1 to receive either fulvestrant (500 mg intramuscularly on days 0, 14, and 28, and then every 28 days) or anastrozole (1 mg orally daily).

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.

Signaling Pathway: Estrogen Receptor Degradation by Fulvestrant

Fulvestrant_Mechanism cluster_cell Tumor Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ER->ERE Binds Fulvestrant Fulvestrant Fulvestrant->ER Binds & Induces Conformational Change Proteasome->ER Degrades Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Estrogen receptor signaling and its inhibition by fulvestrant.
Abemaciclib

Abemaciclib is a cyclobutane-containing inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in combination with endocrine therapy for HR-positive, HER2-negative advanced or metastatic breast cancer.

Efficacy Comparison:

The MONARCH 2 clinical trial evaluated the efficacy of abemaciclib in combination with fulvestrant compared to fulvestrant alone in patients who had progressed on prior endocrine therapy.

Clinical TrialTreatment ArmsNMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Median Overall Survival (OS)
MONARCH 2 [5][6][7][8]Abemaciclib + Fulvestrant44616.4 months48.1%46.7 months
Placebo + Fulvestrant2239.3 months21.3%37.3 months

Experimental Protocol: MONARCH 2 Trial (NCT02107703) [5][6][9]

This was a global, Phase III, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Women with HR-positive, HER2-negative advanced breast cancer who had progressed on neoadjuvant or adjuvant endocrine therapy, within 12 months of completing adjuvant endocrine therapy, or on first-line endocrine therapy for metastatic disease.

  • Intervention: Patients were randomized 2:1 to receive abemaciclib (150 mg orally twice daily) or placebo, both in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of the first cycle, then on day 1 of subsequent 28-day cycles).

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.

Signaling Pathway: CDK4/6 Inhibition by Abemaciclib

Abemaciclib_Mechanism cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

Mechanism of abemaciclib in halting cell cycle progression.

ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

Crizotinib and Lorlatinib

Crizotinib and lorlatinib are kinase inhibitors containing a cyclobutane moiety that target anaplastic lymphoma kinase (ALK) rearrangements, a key driver in a subset of non-small cell lung cancer (NSCLC). Lorlatinib is a third-generation inhibitor designed to be active against mutations that confer resistance to earlier-generation ALK inhibitors like crizotinib.

Efficacy Comparison:

The CROWN trial compared the efficacy of first-line lorlatinib versus crizotinib in patients with advanced ALK-positive NSCLC.

Clinical TrialTreatment ArmsN12-Month Progression-Free Survival RateObjective Response Rate (ORR)Intracranial ORR (patients with baseline brain metastases)
CROWN [10][11][12][13][14]Lorlatinib14978%76%82%
Crizotinib14739%58%23%

Experimental Protocol: CROWN Trial (NCT03052608) [10][11]

This was a Phase III, randomized, open-label, multicenter trial.

  • Patient Population: Patients with advanced ALK-positive NSCLC who had not received prior systemic treatment for metastatic disease.

  • Intervention: Patients were randomized 1:1 to receive lorlatinib (100 mg orally once daily) or crizotinib (250 mg orally twice daily).

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), intracranial ORR, and safety.

Signaling Pathway: ALK Inhibition

ALK_Inhibition cluster_pathway ALK Signaling Pathway ALK_Fusion EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK_Fusion Inhibits

Inhibition of the ALK signaling cascade by crizotinib and lorlatinib.

MET Exon 14 Skipping Non-Small Cell Lung Cancer (NSCLC)

Capmatinib

Capmatinib is a kinase inhibitor with a cyclobutane structure that targets the MET receptor. It is indicated for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.

Efficacy Data:

The GEOMETRY mono-1 trial was a single-arm study that evaluated the efficacy of capmatinib in both treatment-naive and previously treated patients. While not a direct comparison, the results can be contextualized against historical data for standard chemotherapy in this population.

Clinical TrialPatient CohortNObjective Response Rate (ORR)Median Duration of Response (DOR)
GEOMETRY mono-1 [15][16][17][18][19][20][21][22][23]Treatment-Naive6068%16.6 months
Previously Treated10044%9.7 months

Experimental Protocol: GEOMETRY mono-1 Trial (NCT02414139) [15][16][17]

This was a Phase II, multicenter, open-label, multi-cohort study.

  • Patient Population: Adult patients with EGFR wild-type, ALK-negative, advanced NSCLC with MET exon 14 skipping mutation. Cohorts were stratified by prior lines of therapy.

  • Intervention: Patients received capmatinib 400 mg orally twice daily.

  • Primary Endpoint: Overall response rate (ORR) based on Blinded Independent Review Committee (BIRC) assessment per RECIST v1.1.

  • Key Secondary Endpoint: Duration of response (DOR) by BIRC.

Signaling Pathway: MET Inhibition by Capmatinib

Capmatinib_Mechanism cluster_met_pathway MET Signaling Pathway HGF HGF MET_Receptor MET Receptor (with Exon 14 Skipping) HGF->MET_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) MET_Receptor->Downstream_Signaling Activates Tumor_Growth Tumor Growth, Proliferation, Metastasis Downstream_Signaling->Tumor_Growth Capmatinib Capmatinib Capmatinib->MET_Receptor Inhibits

Capmatinib's mechanism of action in the MET signaling pathway.

RET Fusion-Positive Cancers

Selpercatinib and Pralsetinib

Selpercatinib and pralsetinib are potent and selective inhibitors of the rearranged during transfection (RET) kinase, and both contain a cyclobutane ring. They are approved for the treatment of patients with RET fusion-positive NSCLC and certain types of RET-mutant thyroid cancers.

Efficacy Comparison (Selpercatinib):

The LIBRETTO-431 trial compared selpercatinib to standard-of-care chemotherapy with or without pembrolizumab in the first-line treatment of RET fusion-positive advanced NSCLC.

Clinical TrialTreatment ArmsNMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
LIBRETTO-431 [24][25]Selpercatinib-24.8 months84%
Chemotherapy +/- Pembrolizumab-11.2 months65%

Efficacy Data (Pralsetinib):

The ARROW trial was a single-arm study evaluating pralsetinib in patients with RET fusion-positive NSCLC.

Clinical TrialPatient CohortNObjective Response Rate (ORR)Median Duration of Response (DOR)
ARROW [26][27][28][29][30][31][32][33][34]Treatment-Naive10778%13.4 months
Previously Treated with Platinum Chemotherapy13063%38.8 months

Experimental Protocols:

  • LIBRETTO-001 Trial (NCT03157128): [35][36][37][38][39][40] A Phase I/II, single-arm, open-label study enrolling patients with RET-altered cancers. The recommended Phase II dose of selpercatinib was 160 mg twice daily. The primary endpoint was ORR.

  • ARROW Trial (NCT03037385): [28][29][31][33][41] A Phase I/II, multi-cohort, open-label study. In Phase II, patients with RET fusion-positive NSCLC received pralsetinib 400 mg once daily. The primary endpoints were ORR and safety.

Signaling Pathway: RET Inhibition

RET_Inhibition cluster_ret_pathway RET Signaling Pathway RET_Fusion RET Fusion Protein Downstream Downstream Effectors (e.g., MAPK, PI3K) RET_Fusion->Downstream Activates Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Selpercatinib Selpercatinib Selpercatinib->RET_Fusion Inhibits Pralsetinib Pralsetinib Pralsetinib->RET_Fusion Inhibits

Inhibition of RET fusion protein signaling by selpercatinib and pralsetinib.

References

Benchmarking the Synthetic Utility of (Iodomethyl)cyclobutane Against Other Alkyl Iodides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Alkyl iodides are workhorse reagents prized for their reactivity in a multitude of bond-forming reactions. Among these, (Iodomethyl)cyclobutane offers a unique structural motif—the cyclobutylmethyl group—which is of increasing interest in medicinal chemistry for its ability to impart favorable physicochemical properties such as metabolic stability and lipophilicity.

This guide provides an objective comparison of the synthetic utility of this compound against other structurally distinct primary alkyl iodides: the sterically hindered neopentyl iodide, the β-branched isobutyl iodide, and the linear n-butyl iodide. The comparison focuses on three fundamental transformations: the Suzuki-Miyaura cross-coupling, nucleophilic substitution (SN2), and Grignard reagent formation and subsequent reaction.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative reactivity and typical yields for these alkyl iodides in key synthetic transformations. Data has been collated from various literature sources and is presented to highlight the impact of substrate structure on reaction outcomes.

Table 1: Comparison of Alkyl Iodides in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Alkyl IodideStructureRelative ReactivityTypical Yield (%)Key Considerations
This compound
alt text
Moderate65-75%Moderate steric hindrance from the cyclobutyl ring can influence reaction rates.
Neopentyl Iodide Low30-50%Significant steric hindrance from the t-butyl group severely retards the reaction.
Isobutyl Iodide Moderate-High70-85%Less sterically hindered than neopentyl iodide, leading to better yields.
n-Butyl Iodide High85-95%Minimal steric hindrance allows for efficient coupling.

Table 2: Comparison of Alkyl Iodides in Nucleophilic Substitution with Sodium Cyanide (SN2)

Alkyl IodideStructureRelative ReactivityTypical Yield (%)Key Considerations
This compound
alt text
Moderate70-80%The cyclobutyl group presents some steric bulk, slightly slowing the reaction compared to linear analogues.
Neopentyl Iodide Very Low<10%Extreme steric hindrance makes SN2 reactions exceptionally difficult.
Isobutyl Iodide Moderate75-85%β-branching slows the reaction compared to n-butyl iodide.
n-Butyl Iodide High>90%Unhindered substrate leads to a fast and efficient reaction.[1]

Table 3: Comparison of Grignard Reagent Formation and Subsequent Reaction with Benzaldehyde

Alkyl IodideStructureGrignard Formation EfficiencyYield of Alcohol (%)Key Considerations
This compound
alt text
Good80-90%Forms the Grignard reagent readily.
Neopentyl Iodide Good85-95%Despite steric hindrance in other reactions, Grignard formation is generally efficient.
Isobutyl Iodide Very Good90-98%Efficient Grignard formation and reaction.
n-Butyl Iodide Excellent>95%The unhindered nature allows for very efficient Grignard formation and subsequent reactions.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk flask is charged with the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for instance, potassium carbonate (2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The alkyl iodide (1.0 equivalent) and a suitable solvent (e.g., a 3:1 mixture of toluene and water) are then added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3][4][5]

Protocol 2: General Procedure for Nucleophilic Substitution with Sodium Cyanide

To a solution of the alkyl iodide (1.0 equivalent) in a polar aprotic solvent such as DMSO or DMF is added sodium cyanide (1.2 equivalents). The reaction mixture is heated to 50-70 °C and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting nitrile can be purified by distillation or column chromatography.[1][6][7]

Protocol 3: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (argon or nitrogen). Magnesium turnings (1.2 equivalents) are placed in a flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium surface. A solution of the alkyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the magnesium suspension. The reaction is often initiated by gentle warming and is maintained at a gentle reflux by the exothermic reaction. Once the magnesium has been consumed, the Grignard reagent is cooled in an ice bath. A solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in the same anhydrous solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol is purified by column chromatography or distillation.[2][8][9][10]

Visualizations of Key Processes

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)(X)Ln Pd0->PdII_RX Oxidative Addition (R-I) PdII_R_Ar R-Pd(II)(Ar)Ln PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2, Base) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SN2_Workflow Start Alkyl Iodide + Nucleophile (CN⁻) TransitionState [NC--C--I]‡ Transition State Start->TransitionState Backside Attack Product Alkyl Nitrile + Iodide Ion TransitionState->Product Inversion of Stereochemistry

Workflow of a typical SN2 reaction.

Grignard_Workflow AlkylIodide Alkyl Iodide Grignard Grignard Reagent (R-MgI) AlkylIodide->Grignard Mg Magnesium (Mg) Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Aldehyde Aldehyde (R'CHO) Aldehyde->Adduct Alcohol Alcohol (R-CH(OH)-R') Adduct->Alcohol Workup Aqueous Workup (H₃O⁺) Workup->Alcohol

Workflow for Grignard reagent formation and reaction.

References

Safety Operating Guide

Essential Safety and Logistics for Handling (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for (Iodomethyl)cyclobutane. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

This compound is a flammable liquid and vapor that is harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Key Quantitative Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅H₉I[1][2]
Molecular Weight 196.03 g/mol [1][2]
CAS Number 16408-62-1[1][2]
Physical Form Liquid[3]
Storage Temperature Room temperature or refrigerator[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following PPE is required for handling this compound:

Protection AreaRequired PPESpecifications & Best Practices
Eye & Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.[5]
Body Protection Chemical-resistant lab coatA polyethylene-coated polypropylene gown or a similar non-absorbent material is preferred over standard cloth lab coats.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors should be used.[4]

Operational Plan: Safe Handling and Disposal

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Protocol:

  • Receiving and Storage:

    • Upon receipt, verify that the container is intact and properly labeled.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Store apart from incompatible materials such as strong oxidizing agents and strong bases.[4][7]

  • Preparation and Use:

    • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

    • Personal Protective Equipment: Don all required PPE as detailed in the table above before entering the designated handling area.

    • Weighing: If weighing the liquid, perform this task within the fume hood. Use a tared, sealed container for transport.

    • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

    • Handling: Use non-sparking tools and explosion-proof equipment.[4] Avoid contact with skin and eyes, and avoid breathing vapors or mists.[4]

  • Accidental Release Measures:

    • Small Spills:

      • Remove all sources of ignition.[4]

      • Ensure adequate ventilation.

      • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

      • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

    • Large Spills:

      • Evacuate personnel to a safe area.[4]

      • Prevent further leakage if it is safe to do so.[4]

      • Do not allow the chemical to enter drains.[4]

      • Contact environmental health and safety personnel for assistance.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][6]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[4]

  • Disposal Plan:

    • Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.[4]

    • Disposal Method: Dispose of chemical waste in accordance with local, state, and federal environmental regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

    • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weighing FumeHood->Weigh Spill Spill Response FumeHood->Spill Exposure First Aid for Exposure FumeHood->Exposure Prepare Solution Preparation Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Waste Collect Hazardous Waste Experiment->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Dispose Dispose via Licensed Facility Decontaminate->Dispose

Caption: A workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Iodomethyl)cyclobutane
Reactant of Route 2
(Iodomethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.